Product packaging for Iron(II) tetrafluoroborate(Cat. No.:CAS No. 15283-51-9)

Iron(II) tetrafluoroborate

Cat. No.: B105427
CAS No.: 15283-51-9
M. Wt: 229.46 g/mol
InChI Key: GXZXLFFLHJJJLX-UHFFFAOYSA-N
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Description

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2F8Fe B105427 Iron(II) tetrafluoroborate CAS No. 15283-51-9

Properties

IUPAC Name

iron(2+);ditetrafluoroborate
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InChI

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2
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InChI Key

GXZXLFFLHJJJLX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2]
Source PubChem
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Molecular Formula

B2F8Fe
Record name FERROUS FLUOROBORATE
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DSSTOX Substance ID

DTXSID30884830
Record name Iron(II) tetrafluoroborate
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Molecular Weight

229.46 g/mol
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Physical Description

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS]
Record name FERROUS FLUOROBORATE
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
Record name FERROUS FLUOROBORATE
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CAS No.

15283-51-9
Record name FERROUS FLUOROBORATE
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Record name Borate(1-), tetrafluoro-, iron(2+) (2:1)
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Record name Iron(II) tetrafluoroborate
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Record name Iron(2+) tetrafluoroborate(1-)
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Synthesis and Preparation Methodologies of Iron Ii Tetrafluoroborate

Direct Reaction of Iron(II) Salts with Tetrafluoroboric Acid

Stoichiometric Considerations and Optimized Reaction Conditions

The stoichiometry of the reaction is a critical parameter to ensure the complete conversion of the starting iron(II) salt to iron(II) tetrafluoroborate (B81430). A common precursor is iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), which reacts with tetrafluoroboric acid according to the following equation:

FeSO₄ + 2HBF₄ + 6H₂O → Fe(BF₄)₂·6H₂O + H₂SO₄

To drive the reaction to completion, a 1:2 molar ratio of the iron(II) salt to tetrafluoroboric acid is typically employed. This ensures the complete substitution of the sulfate anions with tetrafluoroborate anions. The concentration of the tetrafluoroboric acid used can influence the reaction efficiency. For instance, using a 48% aqueous solution of HBF₄ with FeSO₄·7H₂O has been shown to be effective.

Iron PrecursorAcid ConcentrationTemperature (°C)Yield (%)Purity (%)
FeSO₄·7H₂O48% HBF₄0–578>95
FeCl₂·4H₂O40% HBF₄256590

Table 1: Reaction Conditions and Outcomes for Direct Synthesis

Temperature Control for Oxidation Prevention

A crucial aspect of this synthesis is maintaining a low temperature, typically between 0 and 5°C. Iron(II) is susceptible to oxidation to iron(III), especially in acidic conditions. By keeping the reaction mixture cool, the rate of this undesirable side reaction is significantly minimized, thereby preserving the integrity of the iron(II) tetrafluoroborate product.

Purification Techniques and Yield Optimization

Following the reaction, purification of the this compound is essential to remove byproducts and unreacted starting materials. A common and effective purification method is crystallization at reduced pressure. This technique allows for the isolation of pale green crystals of this compound hexahydrate (Fe(BF₄)₂·6H₂O) with purities often exceeding 95%. The reported yields for this method can be as high as 78% when starting with iron(II) sulfate heptahydrate under optimized conditions.

Metathesis Reactions Utilizing Silver Tetrafluoroborate

An alternative synthetic route to this compound involves a metathesis reaction, also known as a salt exchange reaction. This method is particularly useful when starting with iron(II) halides, such as iron(II) chloride (FeCl₂). The reaction proceeds by treating the iron(II) halide with silver tetrafluoroborate (AgBF₄).

FeCl₂ + 2AgBF₄ → Fe(BF₄)₂ + 2AgCl(s)

The driving force for this reaction is the precipitation of the insoluble silver halide (in this case, silver chloride), which effectively removes the halide anions from the solution.

Advantages of Competing Anion Avoidance

A significant advantage of the metathesis approach is the elimination of competing anions, such as halides, from the final product. The precipitation of the silver halide is a highly efficient way to ensure that the resulting this compound solution is free from halide impurities, which can be critical for certain catalytic applications.

Enhanced Solubility in Organic Solvents via Metathesis

Metathesis reactions offer the flexibility of being conducted in various solvents, including organic solvents like ethanol (B145695) and acetone (B3395972). This is a distinct advantage as it can lead to improved reaction kinetics and allows for the direct synthesis of this compound solutions in non-aqueous media. This is particularly beneficial when the final product is intended for use in organic reactions where the presence of water might be detrimental. Research has shown that conducting the metathesis reaction in acetone can lead to higher yields and shorter reaction times compared to aqueous or ethanolic media.

SolventReaction Time (h)Yield (%)Residual Ag⁺ (ppm)
Ethanol285<5
Acetone1.588<3
Water37215

Table 2: Solvent Impact on Metathesis Efficiency

Synthesis via Iron(II) Oxide or Hydroxide (B78521) Reactions with Tetrafluoroboric Acid

A primary method for the synthesis of this compound involves the reaction of iron(II) oxide (FeO) or iron(II) hydroxide (Fe(OH)₂) with tetrafluoroboric acid (HBF₄). smolecule.com This acid-base reaction provides a direct route to the formation of the salt.

The reaction can be represented by the following equations:

FeO + 2HBF₄ → Fe(BF₄)₂ + H₂O

Fe(OH)₂ + 2HBF₄ → Fe(BF₄)₂ + 2H₂O

To obtain high-purity this compound hexahydrate (Fe(BF₄)₂·6H₂O), hydrothermal methods can be employed. This process involves reacting iron(II) oxide with tetrafluoroboric acid at elevated temperatures, which facilitates the formation of the desired hydrated crystalline product.

Hydration and Crystallization Processes for Specific Hydrate (B1144303) Forms

The most common and stable hydrated form of this compound is the hexahydrate, Fe(BF₄)₂·6H₂O. wikipedia.orgcymitquimica.com This specific hydrate can be prepared by dissolving the anhydrous this compound salt in water under carefully controlled conditions. smolecule.com

The crystallization process is crucial for isolating the hexahydrate form in high purity. Following the reaction of an iron(II) salt with tetrafluoroboric acid, maintaining a low temperature (0–5°C) is essential to prevent the oxidation of the iron(II) ion (Fe²⁺) to iron(III) (Fe³⁺). The subsequent crystallization of the product at reduced pressure yields pale green crystals of this compound hexahydrate with a purity greater than 95%.

PropertyValue
Chemical FormulaFe(BF₄)₂·6H₂O cymitquimica.comsigmaaldrich.com
Molar Mass337.55 g/mol wikipedia.orgcymitquimica.com
AppearanceLight green crystals wikipedia.org
Purity>95% cymitquimica.com

Ligand-Assisted Synthesis of this compound Complexes

The weakly coordinating nature of the tetrafluoroborate anion makes this compound an excellent starting material for the synthesis of a wide array of iron(II) coordination complexes. wikipedia.org This is achieved through ligand-assisted synthesis, where various organic ligands are introduced to coordinate with the iron(II) center.

Research Findings on Ligand-Assisted Synthesis:

Phosphine (B1218219) Ligands:

Complexes with tetradentate diiminodiphosphine or diaminodiphosphine ligands have been synthesized by reacting iron(II) salts with these ligands in acetonitrile. nih.gov Single-crystal X-ray diffraction studies of these complexes reveal a trans distorted octahedral geometry around the iron center. nih.gov

A complex formed between this compound and the ligand tris[2-(diphenylphosphino)-ethyl]phosphine has been shown to catalyze the transfer hydrogenation of various aldehydes to their corresponding primary alcohols. wikipedia.org

Researchers have successfully synthesized and isolated highly sensitive iron bisphosphine complexes by reacting them with phosphine (PH₃) in the presence of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄). nih.gov

Nitrogen-Containing Ligands:

The reaction of this compound hexahydrate with 1,5-diaza-3,7-diphosphacyclooctane ligands in acetone can lead to the formation of bis-ligand cationic complexes. mdpi.com In one instance, a complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻ was formed, where two fluorine atoms from one tetrafluoroborate unit were part of the iron ion's coordination sphere. mdpi.com

Tris(imidazolyl)phosphane (TIP) ligands have been used to create monoiron(II) complexes that serve as models for the active sites of certain non-heme iron enzymes. marquette.edu

Pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been used to synthesize NHC-iron(II) complexes via transmetalation from a silver-NHC intermediate. iiserpune.ac.in

Metal-Organic Frameworks (MOFs):

A robust, mosaic-like iron(II) MOF has been synthesized using this compound hexahydrate and a tritopic ligand (PM-Tria) in ethanol under solvothermal conditions. rsc.org The resulting structure is formulated as {Fe(L)₂(µ-F)}n. rsc.org

Organometallic Complexes:

Tricarbonyl(methoxy-1,3-cyclohexadiene)iron isomers react with triphenylmethyl tetrafluoroborate in dichloromethane (B109758) to produce tricarbonyl[(1,2,3,4,5-η)-1- and 2-methoxy-2,4-cyclohexadien-1-yl]iron(1+) tetrafluoroborate(1−). orgsyn.org

These examples highlight the versatility of this compound as a precursor in coordination chemistry, enabling the synthesis of a diverse range of complexes with tailored properties and applications.

Coordination Chemistry and Complex Formation of Iron Ii Tetrafluoroborate

The Role of the Tetrafluoroborate (B81430) Anion as a Weakly Coordinating Ligand

The tetrafluoroborate anion (BF₄⁻) is classified as a weakly coordinating anion, a characteristic that is central to the extensive coordination chemistry of iron(II) tetrafluoroborate. wikipedia.orgwikipedia.org This means that the BF₄⁻ ion has a minimal tendency to form strong coordinate bonds with the central iron(II) cation. smolecule.com This property is advantageous as it allows for the facile substitution of the tetrafluoroborate anions by other, more strongly coordinating ligands, making this compound an excellent precursor for the synthesis of a wide variety of iron(II) coordination complexes. wikipedia.orgsmolecule.com The low nucleophilicity and basicity of the BF₄⁻ anion, when compared to halides or even triflates, further underscore its role as a spectator anion in many reactions. wikipedia.org

While generally considered non-coordinating, there are instances where the tetrafluoroborate anion can participate in the coordination sphere of the iron(II) center, particularly in the absence of strongly competing ligands or under specific crystallization conditions. In some cases, a fluorine atom of the BF₄⁻ anion can act as a bridging ligand between the boron and the iron center. wikipedia.orgmdpi.com For example, a bis-ligand cationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻ has been reported where two fluorine atoms from one tetrafluoroborate unit are directly coordinated to the iron ion. mdpi.com

Formation of Homoleptic Coordination Complexes

Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. This compound is a common starting material for the synthesis of such complexes, particularly hexakis(ligand)iron(II) complexes.

Synthesis and Characterization of Hexakis(ligand)Iron(II) Complexes

The synthesis of hexakis(ligand)this compound complexes typically involves the reaction of this compound hexahydrate with a stoichiometric excess of the desired ligand in a suitable solvent. A prominent example is the series of Fe(ntz)₆₂ complexes, where 'ntz' represents 1-(tetrazol-1-yl)alkanes with varying alkyl chain lengths (methyl to butyl). researchgate.netkg.ac.rs These complexes are often prepared to study the phenomenon of spin crossover (SCO), where the iron(II) center can switch between a high-spin (HS) and a low-spin (LS) state. researchgate.net

Another well-studied example is the Fe(ptz)₆₂ complex, where 'ptz' is 1-propyltetrazole. acs.org The synthesis of these materials often involves straightforward solution-based methods, and their characterization relies on a suite of techniques including X-ray powder diffraction (XRPD), magnetic susceptibility measurements, ⁵⁷Fe Mössbauer spectroscopy, and IR spectroscopy to confirm the coordination environment and investigate the spin state of the iron(II) ion. researchgate.net The synthesis of Fe(L)₃₂ complexes with bidentate ligands such as 4-(2-pyridyl)-2-amino-thiazole has also been explored. researchgate.net

Table 1: Examples of Homoleptic Hexakis(ligand)this compound Complexes

ComplexLigand (Abbreviation)Key FindingsReference(s)
Fe(1tz)₆₂1-(tetrazol-1-yl)methane (1tz)Studied for comparative analysis of spin crossover behavior. researchgate.net
Fe(2tz)₆₂1-(tetrazol-1-yl)ethane (2tz)Part of a series investigating the effect of alkyl chain length on SCO. researchgate.net
Fe(3tz)₆₂1-(tetrazol-1-yl)propane (3tz)Exhibits spin crossover properties. researchgate.net
Fe(4tz)₆₂1-(tetrazol-1-yl)butane (4tz)Synthesized for a comparative study of SCO within the ntz series. researchgate.net
Fe(ptz)₆₂1-propyltetrazole (ptz)A well-known spin-crossover complex. acs.org
Fe(propargyl-1H-tetrazole)₆₂propargyl-1H-tetrazoleShows an incomplete spin transition at low temperatures. mdpi.com

Investigations of Ligand Field Effects on Electronic States

The electronic state of the iron(II) ion in these complexes, specifically whether it is in a high-spin or low-spin state, is dictated by the ligand field strength. Ligand field theory explains how the interaction between the metal d-orbitals and the ligand orbitals splits the d-orbitals in energy. cmu.ac.th A large splitting, induced by strong-field ligands, results in a low-spin (S=0) state, while a smaller splitting from weak-field ligands leads to a high-spin (S=2) state.

In the context of hexakis(ligand)this compound complexes, the nature of the coordinated ligand is paramount. For instance, in the series of Fe(ntz)₆₂ complexes, slight modifications to the alkyl substituent on the tetrazole ligand can drastically alter the spin transition behavior, leading to incomplete, abrupt, or gradual spin crossovers. kg.ac.rs This highlights the sensitivity of the ligand field to subtle steric and electronic changes in the ligand structure. Theoretical investigations using density functional theory (DFT) have been employed to simulate the spin transition temperatures and understand the influence of the ligand structure on the vibrational contributions to the entropy change during the spin transition. kg.ac.rs The study of the prototypical spin-crossover compound Fe(ptz)₆₂ has provided significant insights into the ultrafast photophysical cycle, identifying the pathways and intermediate states involved in light-induced spin state switching. scispace.com

Development of Heteroligand Complexes

Heteroligand, or heteroleptic, complexes contain more than one type of ligand coordinated to the central metal ion. The use of this compound as a precursor allows for the systematic construction of such complexes, offering a powerful strategy to fine-tune the properties of the resulting materials.

Substitution Reactions with Diverse Ligand Systems

The synthesis of heteroleptic iron(II) complexes often involves sequential substitution reactions. For example, reacting this compound with a bidentate ligand followed by a tetradentate ligand can yield heteroleptic complexes of the type Fe(tetradentate)(bidentate)₂. mdpi.com This approach has been successfully used to synthesize complexes like Fe(tpma)(bimz)₂ and Fe(bpte)(bimz)₂, where 'tpma' is tris(2-pyridylmethyl)amine, 'bpte' is S,S′-bis(2-pyridylmethyl)-1,2-thioethane, and 'bimz' is 2,2′-biimidazoline. mdpi.comresearchgate.net

Another strategy involves the reaction of this compound with pentadentate polypyridyl ligands in a coordinating solvent like acetonitrile. mak.ac.ug In these cases, the pentadentate ligand occupies five coordination sites, and a solvent molecule, such as acetonitrile, fills the sixth position, resulting in a heteroleptic complex. mak.ac.ug These complexes can then undergo further substitution reactions where the weakly bound solvent molecule is replaced by other small molecules. mak.ac.ug

Chelate Ligand Interactions and Complex Stability

Chelate ligands are polydentate ligands that bind to a central metal ion at two or more points, forming a ring structure. shivajichk.ac.in The formation of chelate complexes is thermodynamically favored, a phenomenon known as the chelate effect. libretexts.orgnumberanalytics.com This increased stability is primarily due to a favorable entropy change upon chelation. dalalinstitute.com

In the context of this compound, the use of chelating ligands is widespread in the formation of stable complexes. The stability of these chelate complexes is influenced by several factors, including the number and size of the chelate rings, the nature of the donor atoms, and steric effects. shivajichk.ac.indalalinstitute.com Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. numberanalytics.comdalalinstitute.com

The interaction of 1,5-diaza-3,7-diphosphacyclooctane ligands with this compound has been shown to form bis-ligand complexes. mdpi.com The stability and structure of these complexes are dependent on the substituents on the phosphorus atoms and the reaction conditions. Similarly, tripodal ligands have been used to create stable iron(II) complexes with well-defined coordination geometries. mdpi.com The stability of these complexes is crucial for their potential applications, such as in catalysis, where the robust nature of the complex prevents its decomposition during the catalytic cycle. numberanalytics.com

Structural Characterization of Coordination Spheres

The coordination environment around the iron(II) center in complexes derived from this compound is a subject of extensive research. The geometry of the coordination sphere is profoundly influenced by the nature of the coordinating ligands, leading to a variety of structural motifs.

Octahedral Geometries in this compound Complexes

A predominant coordination geometry for iron(II) is octahedral, where the central iron atom is coordinated to six donor atoms. In many this compound complexes, the ligands dictate a classic octahedral arrangement. For instance, in the complex Fe(H₂O)₂(ttmb)₂₂·4H₂O, where 'ttmb' is 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene, the iron(II) ion is octahedrally surrounded by four nitrogen atoms from four different ttmb linkers in the equatorial plane and two water molecules in the axial positions. researchgate.netmdpi.com Similarly, complexes with 1-substituted tetrazole ligands often exhibit a homoleptic [FeN₆] octahedral coordination environment. acs.org

The formation of such octahedral complexes is a critical aspect of their application in various fields, including the development of spin-crossover (SCO) materials. nih.govencyclopedia.pub In these systems, the iron(II) center can switch between a high-spin (HS) and a low-spin (LS) state, a phenomenon highly dependent on the precise geometry and ligand field strength of the octahedral coordination sphere. nih.govencyclopedia.pubacs.org

Table 1: Selected Octahedral this compound Complexes and their Structural Features
ComplexLigand(s)Coordination EnvironmentKey Structural FeaturesReference(s)
Fe(H₂O)₂(ttmb)₂₂·4H₂O1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb), H₂OFeN₄O₂Octahedral geometry with ttmb ligands bridging adjacent iron atoms to form a double-chain structure. researchgate.netmdpi.com
Fe(mmtp)₂₂·2H₂O1,1,1-tris(dimethylphosphinomethyl)ethane (mmtp)FeP₆Low-spin d⁶ configuration with an average Fe-P bond length of 2.312(5) Å. oup.com
Fe((RR/SS)-C₇H₁₀N₈)₂(CH₃CN)₂₂trans-1,2-di(tetrazol-1-yl)cyclopentane, AcetonitrileFeN₆Heteroleptic coordination with bridging tetrazole ligands forming a 1D polymer. acs.org
Fe(111tz)₂₂1,1',1"-tris(tetrazol-1-ylmethyl)methane (111tz)FeN₆2D coordination network with a honeycomb-like pattern. acs.org

Distorted Octahedral Configurations and Ligand Influence

While ideal octahedral geometry is common, distortions are frequently observed and are often a direct consequence of the steric and electronic properties of the coordinating ligands. These distortions can have significant implications for the reactivity and physical properties of the complex.

For example, in the complex [Fe(paptH)₂][BF₄]₂·3H₂O, where 'paptH' is 2-(pyridin-2-ylamino)-4-(pyridin-2-yl)thiazole, the iron(II) center exhibits a distorted octahedral structure with a meridional configuration of the tridentate paptH ligands. publish.csiro.au Similarly, the reaction of this compound with certain 1,5-diaza-3,7-diphosphacyclooctane ligands can lead to a strongly distorted octahedral configuration. mdpi.com In one such case, two fluorine atoms from a tetrafluoroborate anion were found to be part of the coordination sphere, occupying pseudo-equatorial positions. mdpi.com This direct coordination of the tetrafluoroborate anion is unusual, as it is typically considered a weakly coordinating counterion. mdpi.comwikipedia.org

The degree of distortion can be quantified by analyzing bond angles and lengths. For instance, in a bis-ligand complex with a 1,5-diaza-3,7-diphosphacyclooctane derivative, the dihedral angle between the P(7)-Fe-P(7') and F(1)-Fe-F(1') planes was found to be 20(1)°, with P-Fe-P and F-Fe-F bond angles of 101.1(2)° and 70.4(4)° respectively, indicating a significant deviation from the ideal 90° and 180° angles of a perfect octahedron. mdpi.com The steric bulk and bite angle of the ligands play a crucial role in inducing these distortions.

Table 2: Examples of Distorted Octahedral this compound Complexes
ComplexLigand(s)Nature of DistortionKey Bond Angles/LengthsReference(s)
[L₂Fe(BF₄)]⁺BF₄⁻3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctaneStrong distortion with coordinated BF₄⁻P(7)-Fe-P(7') = 101.1(2)°, F(1)-Fe-F(1') = 70.4(4)° mdpi.com
[Fe(paptH)₂][BF₄]₂·3H₂O2-(pyridin-2-ylamino)-4-(pyridin-2-yl)thiazole (paptH)Meridional configuration of tridentate ligandsLigands and anions are orientationally disordered. publish.csiro.au
Fe(L)₃₂L = Unsymmetrical α,α'-diimine ligandFacial isomer formationThe specific isomer (facial or meridional) is dependent on the counterion (BF₄⁻ vs. ClO₄⁻). bohrium.com
mer-M(L)₃₂L = Bidentate ligand with pyridine (B92270) and thiazole (B1198619) moietiesN₃S₃ distorted octahedral geometryThe metal center coordinates to three bidentate ligands in a meridional fashion. researchgate.net

Supramolecular Assembly via this compound Building Blocks

The ability of this compound to form discrete coordination complexes extends to the construction of larger, more complex supramolecular assemblies. These structures are formed through the self-assembly of metal ions and organic ligands, held together by coordination bonds. nih.govmdpi.com

Formation of Metal-Supramolecular Polymers

This compound is a key precursor in the synthesis of metal-supramolecular polymers, also known as coordination polymers. These materials can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks.

A notable example is the formation of a 1D coordination polymer from the reaction of this compound with a racemic mixture of trans-1,2-di(tetrazol-1-yl)cyclopentane. acs.org In this structure, the iron(II) centers are bridged by two of the tetrazole-based ligands. Another example involves the use of 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb) as a linker, which results in a double-chain structure. researchgate.netmdpi.com

Two-dimensional networks have also been synthesized using this compound. The reaction with the tripodal ligand 1,1',1"-tris(tetrazol-1-ylmethyl)methane (111tz) yields a 2D coordination network with a distinctive honeycomb-like pattern, where the cages are occupied by the tetrafluoroborate anions. acs.org The formation of these extended structures is often driven by the bridging nature of the organic ligands, which connect multiple iron(II) centers.

Design Principles for Functionalized Complexes

The design of functionalized supramolecular complexes based on this compound is an active area of research, with a focus on creating materials with specific properties. A key strategy involves the use of ligands that not only coordinate to the metal center but also possess additional functional groups.

One prominent area of application is in the development of spin-crossover (SCO) materials. nih.govencyclopedia.pub The choice of ligand is paramount in tuning the SCO properties, such as the transition temperature and the presence of hysteresis. encyclopedia.pub For instance, Schiff base ligands derived from imidazole (B134444) carboxaldehyde and trigonal planar triamines have been used to construct tetrahedral cage-like structures that exhibit SCO behavior. nih.gov The rigidity and geometry of the ligand directly influence the final supramolecular architecture and its magnetic properties. nih.gov

Another design principle involves creating multivalent systems for biological applications. A modular synthetic approach has been developed to create well-defined mono-, bi-, and tetrametallic Fe(II) complexes decorated with peripheral saccharides. rsc.org These glycosylated supramolecular assemblies, prepared through coordination-driven self-assembly, demonstrate strong multivalent binding to lectins, with the binding strength being a direct function of the number of appended sugar units. rsc.org This highlights the potential for a systematic and tunable approach to designing functional supramolecular constructs. rsc.org

Catalytic Applications in Organic and Inorganic Synthesis

Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique in which hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. Iron(II) tetrafluoroborate (B81430), often in the form of its hexahydrate, serves as an effective pre-catalyst for these reactions. alfachemic.comwikipedia.org

A prominent application of iron(II) tetrafluoroborate is in the transfer hydrogenation of aldehydes to produce primary alcohols. wikipedia.orgchemicalbook.comsigmaaldrich.com This reaction is valued for its efficiency and selectivity under mild conditions. For this process, a hydrogen donor, such as formic acid or isopropanol, is typically employed. wikipedia.orgacs.org The iron(II) center, in conjunction with a suitable ligand, activates the hydrogen donor and facilitates its transfer to the aldehyde's carbonyl group. wikipedia.org For instance, a complex formed from this compound and the ligand tris[2-(diphenylphosphino)-ethyl]phosphine effectively catalyzes the reduction of various aldehydes to their corresponding primary alcohols using formic acid as the hydrogen source. wikipedia.org This method provides a greener alternative for the synthesis of alcohols. chemicalbook.comsigmaaldrich.com

The catalytic mechanism of this compound in transfer hydrogenation involves several key steps centered around the iron ion. The tetrafluoroborate anion is weakly coordinating, which allows the iron(II) ion to readily interact with other molecules, including the substrate and the hydrogen donor. wikipedia.org

The process generally initiates with the coordination of the substrate (e.g., an aldehyde) to the iron(II) center. This coordination facilitates the transfer of electrons, which is a crucial step in the reduction of the substrate. In many systems, an iron(II)-hydride species is formed as the active catalyst. hw.ac.uk Density Functional Theory (DFT) calculations on related iron-catalyzed transfer hydrogenations suggest the initial formation of an iron(II)-hydride active species, followed by the insertion of the substrate (like an alkene) and subsequent protonolysis of the resulting iron-alkyl bond to yield the hydrogenated product. hw.ac.uk In bifunctional iron catalysts, it is proposed that hydrogen transfer can occur in a concerted manner, where hydrogen atoms attached to the iron and a ligand are transferred simultaneously to the carbonyl group of the substrate. researchgate.net

The efficiency and selectivity of this compound-based catalysts have been the subject of extensive research. These systems are often noted for their rapid reaction rates and high selectivity under mild conditions. For example, an iron-based catalyst system comprising Fe(BF₄)₂·6H₂O and a tetraphos ligand has demonstrated high activity and selectivity in the transfer hydrogenation of nitroarenes to anilines using formic acid, without the need for a base. organic-chemistry.org This system tolerates a wide variety of functional groups, highlighting its chemoselectivity. organic-chemistry.org

In the realm of asymmetric synthesis, chiral iron complexes derived from this compound are used for the asymmetric transfer hydrogenation of ketones and imines, producing enantioenriched alcohols and amines. scholaris.canih.gov The synthesis of a trans-{amine(imine)diphosphine}chlorocarbonylthis compound complex, which serves as a precatalyst, has been developed for this purpose. scholaris.canih.gov While some advanced ruthenium catalysts may offer higher enantioselectivity, the iron-based catalysts often exhibit significantly higher activity, achieving complete reduction in minutes rather than hours. scholaris.ca

The table below summarizes the performance of an asymmetric iron catalyst in the transfer hydrogenation of various substrates.

Table 1: Asymmetric Transfer Hydrogenation using an Iron(II)-based Catalyst This interactive table summarizes the yield and enantiomeric excess (ee) for the reduction of different substrates.

Entry Substrate Product Yield (%) ee (%)
1 Acetophenone (R)-1-Phenylethanol >99 90
2 α,β-Unsaturated Aldehyde Unsaturated Alcohol >99 N/A
3 N-(diphenylphosphinoyl) protected imine Amine >99 >99

Data sourced from a study on asymmetric transfer hydrogenation using an iron(II) catalyst. scholaris.ca

Hydrogenation of Carbon Dioxide and Bicarbonates

The conversion of carbon dioxide (CO₂) and bicarbonates into valuable chemicals like formic acid and its derivatives is a critical area of research for CO₂ utilization and hydrogen storage. units.itmit.edu Iron-based catalysts, including those derived from this compound, are promising for these transformations due to iron's abundance and low cost. nih.govdntb.gov.ua

Significant progress has been made in developing efficient iron-based catalyst systems for the hydrogenation of CO₂ and bicarbonates. nih.gov One highly effective system employs an in-situ catalyst generated from Fe(BF₄)₂·6H₂O and the tetraphos ligand PP₃ for the hydrogenation of sodium bicarbonate to sodium formate (B1220265). mit.edu This system achieved an 88% yield under 60 bar of H₂ pressure in methanol. mit.edu

Further advancements led to the synthesis of a well-defined iron(II)-fluoro-[tris(2-(diphenylphosphino)phenyl)phosphine]tetrafluoroborate complex. units.itnih.gov This stable and easy-to-synthesize complex demonstrates high productivity and activity in the hydrogenation of bicarbonates, with a turnover number (TON) exceeding 7500. units.itnih.gov These findings represent a significant step towards practical, non-noble metal-catalyzed CO₂ reduction. nih.gov

The table below presents data on the hydrogenation of sodium bicarbonate using an iron catalyst.

Table 2: Iron-Catalyzed Hydrogenation of Sodium Bicarbonate This interactive table shows the yield of sodium formate under specific reaction conditions.

Catalyst System Pressure (bar H₂) Temperature (°C) Time (h) Yield of Sodium Formate (%) TON
Fe(BF₄)₂·6H₂O / PP₃ 60 80 20 88 610
(arylPP₃)Fe(F) 60 100 20 77 7546

Data sourced from studies on iron-catalyzed hydrogenation. mit.edu

Understanding the mechanism of CO₂ reduction is crucial for designing more efficient catalysts. Studies involving various iron complexes have provided valuable insights. High-pressure NMR studies on the hydrogenation of CO₂ using an iron-tetradentate phosphine (B1218219) complex revealed that an iron-hydridodihydrogen complex is a key intermediate in the catalytic cycle. units.itnih.gov The presence of a base is necessary to convert this resting state into a more active species for reduction. units.it

Theoretical and experimental studies on different iron complexes suggest multiple possible pathways. For some iron cyclopentadienone complexes, the electrochemical reduction of CO₂ to carbon monoxide (CO) and water proceeds through two coexisting catalytic pathways, one of which involves a novel Fe-Fe dimer as an active species. acs.orgau.dk In other systems, such as those involving iron-porphyrin complexes, the porphyrin ligand itself is redox-active, accepting and transferring electrons during catalysis. acs.orgnih.gov This keeps the iron center in a relatively high oxidation state, which can suppress the competing hydrogen evolution reaction. acs.orgnih.gov The rate-determining step in these transformations is often the cleavage of a C-O bond in a metal-CO₂ species to form a metal-carbonyl intermediate. researchgate.net

Catalysis of Nitroarene and Carbonyl Compound Hydrogenation

This compound, particularly as its hexahydrate form (Fe(BF₄)₂·6H₂O), is a versatile catalyst for the reduction of nitroarenes and carbonyl compounds, which are fundamental transformations in organic synthesis.

The reduction of nitroarenes to primary amines is a crucial step in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.net Catalytic systems often employ Fe(BF₄)₂·6H₂O in combination with phosphine ligands. researchgate.net For instance, an in situ combination of Fe(BF₄)₂·6H₂O and a tetraphosphine ligand has been shown to be highly effective for the chemoselective hydrogenation of a wide array of nitroarenes, tolerating various functional groups. researchgate.netthieme-connect.com This catalytic system can utilize formic acid as a hydrogen source in transfer hydrogenation reactions, proceeding efficiently under homogeneous conditions. researchgate.netthieme-connect.com In some cases, these reductions can be conducted at room temperature. thieme-connect.comrsc.org The reaction mechanism is believed to involve the direct hydrogenation of the nitro group. acs.org

In the realm of carbonyl compounds, this compound is an effective catalyst for the transfer hydrogenation of aldehydes to primary alcohols. sigmaaldrich.com These reactions are noted for their high efficiency and selectivity. The catalyst also promotes the hydrogenation of terminal epoxides to primary alcohols under mild conditions with molecular hydrogen, a process that proceeds through an aldehyde intermediate. dicp.ac.cn Furthermore, Fe(BF₄)₂ has been identified as the first iron(II) Lewis acid catalyst for the carbonyl-ene reaction involving activated ketones like ethyl trifluoropyruvate, leading to the formation of homoallylic alcohols. core.ac.uk

Role in Green Chemistry Methodologies

The application of this compound aligns well with the principles of green chemistry by promoting environmentally benign reaction pathways. thieme-connect.comrsc.orgsigmaaldrich.com Its use as a catalyst derived from an earth-abundant and less toxic metal like iron presents a sustainable alternative to catalysts based on precious metals such as palladium, ruthenium, or rhodium. acs.orgscholaris.ca

A key aspect of the green credentials of this compound catalysis is its compatibility with environmentally friendly reductants. Formic acid is frequently used as a hydrogen donor in transfer hydrogenation reactions. thieme-connect.comrsc.orgnih.gov It is considered a green and practical hydrogen source due to its high hydrogen content and because it is a byproduct of biomass processing. researchgate.net

Molecular hydrogen (H₂) is another green reductant successfully employed with this compound catalyst systems for the hydrogenation of various functional groups, including nitroarenes, epoxides, and carbon dioxide. rsc.orgdicp.ac.cnnih.govunits.it The use of H₂ is highly atom-efficient, with water being the only theoretical byproduct in many reductions. The ability to use these green reductants avoids the need for stoichiometric metal hydride reagents, which generate significant waste. acs.org

A significant advantage of this compound-based catalysts is their ability to function under mild reaction conditions. thieme-connect.comdicp.ac.cn Many transformations can be carried out at or near room temperature and at low catalyst loadings. thieme-connect.comrsc.org This mildness is crucial for the synthesis of complex molecules containing sensitive functional groups that might not tolerate the harsh conditions often required by other catalytic systems.

The Fe(BF₄)₂–tetraphos system, for example, shows remarkable functional group tolerance in the cascade synthesis of pyrroles from nitroarenes. rsc.orgnih.gov It avoids common side reactions like dehalogenation and hydrogenation of arenes or olefins, which can be problematic with traditional heterogeneous catalysts. nih.govrsc.org This high chemoselectivity allows for the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.org

Table 1: this compound Catalyzed Hydrogenation of Various Substrates Under Mild Conditions
Substrate TypeSpecific SubstrateCatalyst SystemReductantConditionsProductYieldReference
NitroareneNitrobenzeneFe(BF₄)₂·6H₂O / TetraphosFormic AcidEtOH, 25°C, 5h1-phenyl-2,5-dimethyl-1H-pyrrole97% rsc.org
Nitroarene4-IodonitrobenzeneFe(BF₄)₂·6H₂O / TetraphosFormic AcidEtOH, 25°C, 5h1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole61% thieme-connect.com
Epoxide1,2-EpoxyoctaneFe(BF₄)₂·6H₂O / LigandH₂ (20 bar)THF, 80°C, 18h1-Octanol>80% dicp.ac.cn
KetoneEthyl trifluoropyruvateFe(BF₄)₂ (anhydrous)α-methylstyrene (ene)CH₂Cl₂, rt, 48hHomoallylic alcohol87% core.ac.uk
BicarbonateSodium BicarbonateFe(BF₄)₂·6H₂O / Ligand 2H₂ (50 bar)MeOH, 100°C, 20hSodium Formate83% units.it

Comparison of Catalytic Activity with Other Iron(II) Salts

The choice of the counter-anion in an iron(II) salt can significantly influence its solubility, stability, and catalytic activity. This compound is often compared with other common iron(II) salts like iron(II) chloride (FeCl₂), iron(II) acetate (B1210297) (Fe(OAc)₂), and iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂).

In the context of synthesizing iron-doped ordered mesoporous carbon (Fe-OMC) catalysts, the choice of iron salt precursor—Fe(BF₄)₂·6H₂O, Fe(OTf)₂, Fe(OAc)₂, or FeCl₃·6H₂O—was found to strongly impact the final iron loading and the types of iron species formed within the carbon structure. acs.org While Fe(OTf)₂ led to a significantly higher iron loading, the resulting improvement in fuel cell performance was marginal, indicating that the nature of the iron species is as crucial as its quantity. acs.org

In a cascade synthesis of pyrroles from nitroarenes, an in-situ catalyst prepared from Fe(BF₄)₂·6H₂O and a tetraphos ligand was compared to systems using other iron salts. nih.gov The results showed that Fe(OTf)₂ gave an equally excellent yield (99%), while a pre-formed catalyst with a tetraphenylborate (B1193919) anion showed significantly reduced yield. rsc.orgnih.gov This highlights that weakly coordinating anions like tetrafluoroborate and triflate can lead to highly active catalysts.

In the hydrogenation of carbon dioxide and bicarbonates, a catalyst generated in situ from Fe(BF₄)₂·6H₂O and a specific phosphine ligand gave results similar to a pre-defined complex. units.it Interestingly, other simple and inexpensive iron salts like FeCl₂, Fe(acac)₂, and Fe(acac)₃ also demonstrated significant catalytic reactivity in this transformation, although the tetrafluoroborate system was extensively optimized to achieve high turnover numbers. units.it

Table 2: Comparison of Iron(II) Salts in Catalytic Applications
ReactionThis compound PerformanceComparison SaltComparison Salt PerformanceReference
Pyrrole Synthesis from NitrobenzeneVery good yield with a defined Fe-Tetraphos complex. In situ system gave 97% yield.Fe(OTf)₂Excellent yield (99%) with in situ system. rsc.orgnih.gov
Pyrrole Synthesis from NitrobenzeneVery good yield.Iron(II) tetraphenylborateSignificantly reduced yield. nih.gov
CO₂/Bicarbonate HydrogenationIn situ system with ligand gave 83% yield of sodium formate.FeCl₂Showed significant catalytic reactivity (72% yield under similar conditions). units.it
Fe-OMC Catalyst SynthesisResulted in a specific iron loading and species distribution.Fe(OTf)₂Led to a significantly higher iron loading. acs.org
Fe-OMC Catalyst SynthesisResulted in a specific iron loading and species distribution.Fe(OAc)₂Exhibited similar or lower iron loading compared to the FeCl₃-derived catalyst. acs.org

Electrochemical and Materials Science Applications

Electrochemical Cell Applications

Iron(II) tetrafluoroborate (B81430) plays a significant role in the field of electrochemistry, particularly in enhancing the performance of electrochemical cells and energy storage systems.

Role as Electrolyte for Enhanced Conductivity

As an electrolyte, iron(II) tetrafluoroborate contributes to improved ionic conductivity within electrochemical cells. chemimpex.com Its high solubility in various solvents allows for its use in diverse reaction environments. smolecule.com Research has shown that as an electrolyte additive, it can enhance the ionic conductivity in aqueous batteries by a significant margin compared to conventional sulfates. In some metal-organic frameworks, the introduction of tetrafluoroborate ions has led to a dramatic increase in conductivity, by as much as eight orders of magnitude in certain oxidized variants. osti.govberkeley.edu

Implications for Energy Storage Systems

The enhanced conductivity and electrochemical stability provided by this compound have important implications for energy storage systems. chemimpex.com It is utilized in organic redox flow batteries, where it is part of the electrolyte solution. researchgate.netresearchgate.net Studies have demonstrated that non-aqueous redox flow batteries using this compound complexes can achieve high cell voltages and stable cycleability. researchgate.netresearchgate.net For instance, a system employing tris(2,2'-bipyridine)this compound as the catholyte achieved a cell voltage of 2.2 V with high initial coulombic and energy efficiencies. researchgate.net

Development of Advanced Materials

This compound is a key precursor in the synthesis of a variety of advanced materials with applications in magnetism, energy storage, and electronics. chemimpex.comsmolecule.com

Precursor for Iron-Based Nanomaterials

The compound serves as a starting material for the creation of iron-containing nanomaterials. smolecule.com These nanomaterials have potential applications in catalysis, magnetism, and energy storage. smolecule.com One method for synthesizing iron nanoparticles involves the thermal decomposition of iron precursors in an ionic liquid, a process that can be used to create nanotracers. scirp.org Another approach is the reverse micelle method, where this compound is dissolved in water to form micelles, leading to the synthesis of spin crossover nanoparticles. mdpi.com

Synthesis of Thin Films and Coordination Polymers

This compound is instrumental in the synthesis of thin films and coordination polymers. smolecule.com Thin films of iron(II) complexes can be created by incorporating the complex into a membrane, which upon drying forms a thin film. aip.org These films can exhibit thermochromic properties, changing color with temperature. aip.org Furthermore, reductive electropolymerization of iron(II) complexes containing polymerizable groups can be used to deposit thin polymeric films on electrode surfaces. mdpi.com

The weakly coordinating nature of the tetrafluoroborate anion makes this compound an excellent precursor for a wide array of coordination polymers. wikipedia.orgsmolecule.com These polymers can exhibit interesting magnetic properties, such as spin crossover (SCO) behavior, where the spin state of the iron(II) ion can be switched by external stimuli like temperature or light. rsc.orgacs.orgresearchgate.netunl.edu The structure and properties of these coordination polymers can be tuned by the choice of ligands and reaction conditions. rsc.orgacs.orgresearchgate.net

Applications in Magnetism and Energy Storage

The materials synthesized from this compound find significant applications in magnetism and energy storage. smolecule.com Coordination polymers based on this compound are a major focus of research in molecular magnetism due to their spin crossover properties. nih.govmdpi.comtsijournals.com This bistability at the molecular level makes them promising for applications in data storage and molecular switches. mdpi.com The ability to create thin films of these SCO materials that retain their properties opens up possibilities for their integration into electronic devices. nih.govresearchgate.net

In the realm of energy storage, metal-organic frameworks (MOFs) derived from this compound have shown remarkable conductivity. osti.govberkeley.edu The oxidation of these frameworks can lead to mixed-valence systems with significantly enhanced electronic conductivity, making them attractive for applications in batteries and other energy storage devices. osti.govberkeley.edu

Electrochromic Materials Based on this compound Complexes

Electrochromic materials, which can reversibly change their optical properties upon the application of an electrical potential, are at the forefront of smart glass, display, and sensor technologies. This compound serves as a key precursor in the synthesis of metallo-supramolecular polymers that exhibit pronounced electrochromic behavior. The color change in these materials is typically associated with the reversible oxidation of the iron(II) center to iron(III).

The synthesis of electrochromic metallo-supramolecular polymers often involves the coordination of iron(II) ions, sourced from this compound, with specifically designed organic ligands. These ligands are typically multidentate, allowing for the formation of long polymer chains through self-assembly.

One prominent class of ligands used in conjunction with this compound for creating electrochromic polymers is based on terpyridine moieties. For instance, a linear metallo-supramolecular polymer, P-FeTPY, with high electrochromic performance has been developed. mdpi.com The synthesis involves the reaction of a terpyridine-based ligand with this compound hexahydrate in a suitable solvent. mdpi.com The introduction of long alkyl chains on the ligand has been shown to be an effective strategy to increase the solubility of the resulting ionic metallo-supramolecular polymer in common organic solvents like dichloromethane (B109758) (DCM). polyu.edu.hk

Another approach involves the use of ligands containing polymerizable groups, such as styrene (B11656). A benzimidazole-based ligand featuring a styrene group has been synthesized and subsequently complexed with this compound. bohrium.comresearchgate.net This allows for the formation of a polymeric film on an electrode surface through reductive electropolymerization. bohrium.comresearchgate.net

Furthermore, heterometallic supramolecular polymers have been synthesized by the stepwise introduction of different transition metals, including iron(II). qub.ac.uk For example, a polymer containing Os(II), Ru(II), and Fe(II) was created by first forming an Os(II) complex, followed by the introduction of Ru(II) and finally Fe(II) from this compound. qub.ac.uk This method allows for the creation of materials with multi-color electrochromism. qub.ac.uk

The synthesis of these polymers can be carried out under mild conditions, often at room temperature, and the resulting materials can be isolated as powders or directly formed as films. The choice of ligand architecture and the synthetic methodology are crucial in determining the final properties of the electrochromic material.

Table 1: Examples of Metallo-Supramolecular Polymers Synthesized with this compound

Polymer/Complex Name Ligand Type Synthesis Method Key Feature
P-FeTPY Terpyridine-based Solution polymerization High electrochromic performance and solubility mdpi.com
Poly-[FeL₂]²⁺ Benzimidazole with styrene Reductive electropolymerization Polymerizable complex for direct film formation bohrium.comresearchgate.net
polyOsRuFe Terpyridine-based (heterometallic) Stepwise complexation Quad-color electrochromism qub.ac.uk
TPY-Ph-BPY-Fe(II) Asymmetric Polypyridine Interfacial self-assembly Formation of 2D films at a liquid-liquid interface mdpi.com

The utility of electrochromic polymers is contingent on their ability to be processed into thin, uniform films on conductive substrates, typically indium tin oxide (ITO) coated glass. Several techniques have been employed for film formation of this compound-based metallo-supramolecular polymers.

Spin-coating is a common method for soluble polymers like P-FeTPY. A solution of the polymer is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. mdpi.com

Electropolymerization is utilized for complexes containing polymerizable groups. By applying a potential to an electrode immersed in a solution of the monomeric complex, a polymer film can be grown directly on the electrode surface. bohrium.comresearchgate.net This method offers excellent control over film thickness and morphology.

Interfacial self-assembly is an innovative technique where a polymer film is formed at the interface of two immiscible liquids. For example, a solution of an asymmetric polypyridine ligand in an organic solvent can be overlaid with an aqueous solution of this compound, leading to the formation of a two-dimensional film at the interface which can then be transferred to a substrate. mdpi.com

The electrochemical and electrochromic properties of these films are primarily investigated using cyclic voltammetry (CV) and spectroelectrochemistry .

Cyclic voltammetry reveals the redox behavior of the polymer film. For iron(II)-based polymers, a reversible redox wave corresponding to the Fe(II)/Fe(III) couple is typically observed. acs.org The potential at which this transition occurs and the stability of the polymer over multiple redox cycles are critical parameters. For instance, a film of poly-[FeL₂]²⁺ exhibits two quasi-reversible redox processes attributed to the oxidation and reduction of the polymer. bohrium.com

Spectroelectrochemistry couples UV-Vis spectroscopy with electrochemical measurements, allowing for the monitoring of changes in the absorption spectrum as a potential is applied. This technique is crucial for characterizing the color change and determining key performance metrics of the electrochromic material. For example, the P-FeTPY film is purplish-red in its neutral state (Fe(II)) with an absorption maximum around 580 nm and becomes colorless upon oxidation to Fe(III). polyu.edu.hk The polymer poly-1, in its neutral Fe(II) state, is yellow with an absorption band at 370 nm. Upon oxidation to Fe(III), the band shifts to 350 nm, and the film becomes almost colorless. When reduced to Fe(I), an absorption band appears around 410 nm, and the film turns an intense yellow. mdpi.comresearchgate.net

Table 2: Electrochemical and Electrochromic Properties of Selected this compound-Based Polymers

Polymer/Film Film Formation Method Redox Couple Color Change Optical Contrast (ΔT%) Switching Time
P-FeTPY Spin-coating Fe(II)/Fe(III) Purplish-red to Colorless ~30% at ~580 nm Not specified
Poly-1 Electropolymerization Fe(II)/Fe(III), Fe(II)/Fe(I) Yellow to Colorless, Yellow to Intense Yellow High Not specified
TPY-Ph-BPY-Fe(II) Interfacial self-assembly Fe(II)/Fe(III) Purple to Light Green 26.2% at 573 nm Coloring: 2.4 s, Bleaching: 2.6 s mdpi.com

Potential in Nanotechnology for Innovative Nanostructures

Beyond thin films for electrochromic devices, this compound is also a valuable precursor in the burgeoning field of nanotechnology for the synthesis of innovative nanostructures. Its utility in this domain stems from its ability to serve as a readily available source of iron(II) ions for the controlled formation of nanoscale materials.

A significant area of research is the synthesis of spin-crossover (SCO) nanoparticles . These materials exhibit a change in their spin state (from high-spin to low-spin or vice versa) in response to external stimuli such as temperature, pressure, or light, making them promising for applications in molecular switching, data storage, and sensing.

The synthesis of Fe(Htrz)₂(trz) (Htrz = 1,2,4-triazole) nanocubes has been successfully achieved using a reverse micelle method. bohrium.com In this approach, this compound hexahydrate is dissolved in the aqueous core of reverse micelles, which act as nanoreactors. The addition of the triazole ligand initiates the formation of the coordination polymer within the confined space of the micelle, allowing for control over the size and morphology of the resulting nanoparticles. bohrium.com By carefully controlling reaction parameters such as the surfactant, concentration of reactants, and temperature, nanocubes with average sizes around 49 nm have been produced. bohrium.com

These SCO nanoparticles exhibit different properties compared to their bulk counterparts. For instance, the spin transition in the nanoparticle system can occur at lower temperatures, and the thermal hysteresis loop may be narrower. mdpi.com

The potential of this compound in nanotechnology is not limited to SCO nanoparticles. It is also employed in the synthesis of other iron-based nanostructures. For example, it can be used in the preparation of iron nanoparticles through thermal decomposition methods in ionic liquids, which can act as nanotracers. scirp.org While not always the primary iron source, its role as a precursor in various synthetic routes highlights its versatility in creating a range of innovative nanostructures with tailored properties for diverse technological applications. chemimpex.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and electronic properties of iron(II) complexes in solution. The paramagnetic nature of many iron(II) compounds significantly influences NMR spectra, providing valuable information that is not accessible for diamagnetic species.

¹H (proton) NMR is extensively used to characterize the ligands coordinated to the iron(II) center. The chemical shifts of protons on the ligands are highly sensitive to the spin state of the iron ion. acs.orgacs.orgresearchgate.net In paramagnetic high-spin iron(II) complexes, the proton resonances are often significantly shifted and broadened compared to their diamagnetic analogues. This paramagnetic shift is a key indicator of the electronic structure. nih.gov For instance, in studies of mono- and dinuclear iron(II) pyridine (B92270) complexes, ¹H NMR spectra recorded over a range of temperatures (188 K to 358 K) demonstrated a strong dependence of the chemical shifts on the iron center's spin state. acs.orgresearchgate.net Signal assignments can often be achieved by comparing the spectra of complexes with different substituents and by analyzing the relative line widths of the signals. acs.orgacs.org

³¹P NMR spectroscopy is indispensable for studying iron(II) complexes containing phosphorus-based ligands. The coordination of phosphine (B1218219) ligands to the iron(II) center results in characteristic changes in the ³¹P chemical shift. For example, the reaction of iron(II) tetrafluoroborate (B81430) hexahydrate with functionalized 1,5-diaza-3,7-diphosphacyclooctanes yields bis-ligand cis-complexes. mdpi.com The ³¹P NMR spectrum of the reaction mixture can reveal the presence of different isomers, each giving rise to a distinct set of signals. In one such study, two pairs of doublets were observed, corresponding to two different cis-complexes. mdpi.com This technique is crucial for confirming the coordination of phosphorus atoms to the metal center and for determining the stereochemistry of the resulting complexes. mdpi.com

Table 1: Representative NMR Data for Iron(II) Complexes
Complex TypeNucleusObserved Chemical Shifts (δ, ppm)Key FindingsReference
Mononuclear Iron(II) Pyridine Complex¹HBroad signal around -25 ppm (CH₃ group)Shifts are strongly influenced by the spin state of the iron center. acs.org
Bis(3,7-di(p-tolyl)-1,5-diphenyl-1,5-diaza-3,7-diphosphacyclooctane)iron(II)³¹PTwo pairs of doublets: 38.21/31.03 and 37.30/29.94Indicates the formation of two distinct bis-ligand cis-complexes (isomers). mdpi.com

High-pressure NMR (HP-NMR) is a specialized technique used to study the effects of pressure on the structure, dynamics, and reactivity of chemical systems. In the context of coordination chemistry, applying pressure can induce changes in coordination number, geometry, and spin state. For iron complexes, HP-NMR can provide mechanistic insights into processes like spin crossover and phase transitions. aps.orgnih.gov By monitoring changes in chemical shifts and relaxation times as a function of pressure, researchers can map out pressure-temperature phase diagrams. aps.org For example, studies on related transition metal compounds have shown that pressure can suppress magnetic ordering or induce a transition to a different magnetic phase. aps.org These investigations are crucial for understanding the fundamental interplay between structure and magnetic properties under extreme conditions. While specific high-pressure NMR studies on iron(II) tetrafluoroborate itself are not widely documented in the provided results, the technique's application to similar systems demonstrates its potential for elucidating reaction mechanisms and phase behavior in coordination compounds. aps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For iron(II) complexes, this technique is particularly informative about the d-orbital splitting and the nature of the metal-ligand bonding.

The UV-Vis spectra of iron(II) complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. nih.gov The d-d transitions, which occur between the d-orbitals of the iron center, are generally weak and appear in the visible region of the spectrum. mdpi.com Their energy and intensity are sensitive to the ligand field strength and the coordination geometry of the complex. For high-spin octahedral iron(II) complexes, a characteristic d-d transition (⁵T₂ → ⁵E) is often observed in the near-infrared region. mdpi.com

Charge-transfer transitions are much more intense and usually occur in the UV or near-UV region. mdpi.com Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. researchgate.netresearchgate.net The energy of these transitions provides information about the redox properties of both the metal and the ligands. Spectrophotometric titrations using UV-Vis spectroscopy can be employed to study complexation behavior and determine formation constants. rsc.orgresearchgate.net For instance, titrating a ligand solution with this compound results in spectral changes, often with the appearance of new absorption bands and isosbestic points, indicating the formation of a complex. researchgate.net

Table 2: Electronic Transitions in Iron(II) Complexes
Complex TypeTransition TypeAbsorption Maximum (λₘₐₓ, nm)AssignmentReference
[Fe(II)L₂] (L = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine)d-d~923-936⁵T₂ → ⁵E mdpi.com
[Fe₂(L3)₃]⁴⁺Charge Transfer543Metal-Ligand Charge Transfer (MLCT) researchgate.net
[Fe(II)TPPS₄]Charge Transfer (Soret Band)412Ligand-to-Metal Charge Transfer (LMCT) mixed with ligand transitions researchgate.net

Spin crossover (SCO) is a phenomenon where the spin state of a metal complex changes in response to an external stimulus such as temperature, pressure, or light. acs.org UV-Vis spectroscopy is a primary method for monitoring this transition. The change from a high-spin (HS) state to a low-spin (LS) state, or vice versa, is accompanied by distinct changes in the electronic absorption spectrum. mdpi.com The d-d transition bands are particularly sensitive to the spin state. High-spin iron(II) complexes are typically weakly colored, whereas their low-spin counterparts often exhibit more intense colors due to different selection rules for the electronic transitions. mdpi.com By tracking the intensity of specific absorption bands as a function of temperature, the transition temperature (T₁/₂) of the spin crossover can be determined. acs.org This thermochromic behavior is a hallmark of many SCO compounds and is readily quantifiable using variable-temperature UV-Vis spectroscopy. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the mass-to-charge ratio of ions, which allows for the confirmation of molecular weights and the elucidation of the composition of coordination complexes. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for the characterization of iron(II) complexes. mdpi.com

ESI-MS is particularly useful for analyzing species in solution. It has been used in combination with Mössbauer spectroscopy to investigate the active species in iron(II)-catalyzed reactions, providing support for the involvement of specific organometallic iron(II) species. rsc.org In the characterization of novel iron(II) complexes with phosphorus-containing macrocyclic ligands, both MALDI and ESI mass spectra have shown peaks corresponding to ions containing two ligand moieties and one iron ion, confirming the formation of the desired bis-ligand complexes. mdpi.com These techniques are essential for verifying the integrity and composition of newly synthesized this compound derivatives. mdpi.comrsc.org

Vibrating Sample Magnetometry (VSM) and Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for investigating the magnetic properties of materials, such as this compound complexes, which can exhibit temperature-dependent spin states. wikipedia.orgkennedykrieger.org These measurements quantify the degree to which a material is magnetized in an applied magnetic field. gmw.com

Iron(II) complexes are a significant class of compounds that can display spin crossover (SCO) behavior, transitioning between a low-spin (LS, S=0) diamagnetic state and a high-spin (HS, S=2) paramagnetic state. nih.gov This transition can be induced by external stimuli like temperature, pressure, or light. scitechnol.comsemanticscholar.org Magnetic susceptibility measurements are a primary method for characterizing this phenomenon. mdpi.commdpi.comnih.gov The molar magnetic susceptibility (χ_M) is often reported as the product χ_MT, where T is the temperature. For an iron(II) complex in the high-spin state, the χ_MT value is typically around 3.0 cm³ K mol⁻¹, while in the low-spin state, it approaches 0 cm³ K mol⁻¹. nih.gov

The temperature-dependent magnetic behavior of this compound-containing spin crossover compounds provides detailed information about the spin transition. By measuring the magnetic susceptibility over a range of temperatures, the transition temperature (T₁/₂) and the completeness and abruptness of the spin crossover can be determined. For example, a dehydrated iron(II) complex, Fe(tbta)₂₂, exhibits a spin transition near room temperature. scitechnol.com Similarly, an iron(II) coordination polymer with the formula {Fe(L)₂(µ-F)}n showed a χ_M*T value of approximately 3.4 cm³ K mol⁻¹ at 300 K, indicative of a high-spin state, which decreased to around 0.2 cm³ K mol⁻¹ at 50 K, signifying a transition to a low-spin state. rsc.org

Below is an interactive table summarizing the temperature-dependent magnetic data for a representative iron(II) spin crossover complex.

Temperature (K)χ_M*T (cm³ K mol⁻¹)Spin State
500.15Predominantly Low-Spin
1000.30Low-Spin
1501.00Mixed-Spin
1751.65Mixed-Spin (T₁/₂↓)
1852.00Mixed-Spin (T₁/₂↑)
2002.50Mixed-Spin
2503.29High-Spin
3003.40Predominantly High-Spin

Note: This table is a representative example based on typical data for iron(II) spin crossover complexes and may not correspond to a specific compound.

Single-Crystal X-ray Diffraction (XRD)

For this compound complexes, single-crystal XRD is used to establish the exact coordination environment of the iron(II) center. mdpi.com This is critical for understanding the factors that influence the spin state of the complex. For instance, in a bis-ligand monocationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻, X-ray diffraction analysis revealed that two fluorine atoms from one of the tetrafluoroborate units are part of the iron's coordination sphere, resulting in a distorted octahedral geometry. mdpi.comnih.gov The iron ion in such complexes typically exhibits a distorted octahedral configuration. mdpi.com The analysis of crystal structures at different temperatures can reveal the structural changes that accompany a spin transition, such as a significant change in the Fe-N bond lengths. scitechnol.com For example, in the low-spin state, Fe-N distances are shorter than in the high-spin state. scitechnol.com A pivotal study in 2013 demonstrated that the orientation of ligands, as determined by single-crystal XRD, dictates the SCO behavior in complexes derived from Fe(BF₄)₂, with ligand rotations greater than 20° favoring high-spin states.

Analysis of Intermolecular Interactions and Packing

The solid-state structure of this compound complexes is dictated by a delicate balance of coordination bonds and non-covalent intermolecular interactions. The tetrafluoroborate anion (BF₄⁻), being weakly coordinating, plays a crucial role in the crystal packing, often facilitating the formation of intricate supramolecular architectures through hydrogen bonding and other weak interactions.

In the hydrated form, Fe(H₂O)₆₂, the crystal structure is primarily composed of octahedral Fe(H₂O)₆²⁺ cations and BF₄⁻ anions. The packing is governed by extensive hydrogen bonding between the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions.

In complexes with organic ligands, the nature of the intermolecular interactions becomes more complex. For instance, in certain bis-ligand iron(II) complexes, the tetrafluoroborate anion, typically considered non-coordinating, has been found to participate directly in the iron's coordination sphere. In one such case, a bis-ligand monocationic complex of the formula [L₂Fe(BF₄)]⁺ BF₄⁻ was formed, where two fluorine atoms from one tetrafluoroborate unit occupied pseudo-equatorial positions in the iron's coordination sphere acs.org. This unexpected coordination highlights that the BF₄⁻ anion's role can extend beyond simple charge balance and can be integral to the molecular structure itself.

Interaction TypeCompound/Complex SystemDescription
Direct Anion Coordination [L₂Fe(BF₄)]⁺ BF₄⁻ (L = 1,5-diaza-3,7-diphosphacyclooctane)Two fluorine atoms from one BF₄⁻ anion coordinate directly to the Fe(II) center in an unexpected bonding mode. acs.org
Secondary Interactions Fe(II) complex with 1,5-diaza-3,7-diphosphacyclooctane ligandsClose proximity (3.552-3.566 Å) between endocyclic nitrogen atoms and the iron ion suggests stabilizing secondary interactions. acs.org
Hydrogen Bonding Fe(H₂O)₆₂Extensive hydrogen bonds exist between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the BF₄⁻ anions.
Disordered Anions Iron(II) Metal-Organic Framework (MOF)In a robust mosaic-like MOF synthesized using this compound, the BF₄⁻ anions were found to be disordered within the framework's channels. rsc.org

Variable Temperature and Pressure X-ray Diffraction Studies

Variable temperature and pressure X-ray diffraction are powerful techniques used to study structural changes, phase transitions, and the spin-crossover (SCO) phenomenon in iron(II) compounds. These methods provide critical insights into how the crystal lattice and molecular geometry respond to external stimuli.

Variable Temperature Studies: Low-temperature X-ray diffraction is essential for obtaining precise structural data by minimizing thermal vibrations. For example, the crystal structure of a robust iron(II) mosaic-like metal-organic framework synthesized from this compound was determined at 100 K to achieve high resolution rsc.org. Variable-temperature studies are particularly crucial for characterizing spin-crossover complexes, where a change in temperature can induce a transition between high-spin (HS) and low-spin (LS) states. This transition is accompanied by significant changes in metal-ligand bond lengths and unit cell parameters, which can be tracked by diffraction methods researchgate.net.

Variable Pressure Studies: Applying high pressure is another method to induce spin transitions in iron(II) complexes. High-pressure single-crystal X-ray diffraction studies have shown that increasing pressure can favor the smaller-volume low-spin state. For the model spin-crossover complex Fe(Phen)₂(NCS)₂, applying a pressure of 10 kbar at room temperature induces a transition to the low-spin state. This pressure-induced structural change is very similar to that observed upon cooling at ambient pressure, involving a significant shortening of the Fe-N bond lengths and a less distorted coordination sphere tandfonline.com.

Compressibility data derived from these experiments reveal changes in the unit cell volume as a function of pressure. A pronounced change in the derivative of the lattice parameters versus pressure can pinpoint the critical pressure (Pc) of the spin transition acs.org. For Fe(Phen)₂(NCS)₂, this anomaly occurs around 0.6 GPa (6 kbar), consistent with results from other analytical techniques acs.orgtandfonline.com. These studies allow for the determination of key thermodynamic parameters, such as the bulk moduli and the volume variation associated with the spin transition acs.org.

ConditionComplexObservationKey Findings
Low Temperature Iron(II) MOFCrystal structure determined at 100 K.Reduced thermal motion allowed for precise atomic coordinate determination. rsc.org
High Pressure Fe(Phen)₂(NCS)₂Full structural determination at 10 kbar.Pressure induces a transition to the low-spin state, with Fe-N bond shortening and reduced octahedral distortion. tandfonline.com
High Pressure Fe(Phen)₂(NCS)₂Lattice parameters measured up to 1.3 GPa.A sharp change in lattice parameter derivatives observed at ~0.6 GPa, identifying the spin transition pressure. acs.org
High Pressure Fe(Btz)₂(NCS)₂Unit cell volume measured as a function of pressure.A slight change of slope in the volume vs. pressure curve indicates a more gradual spin conversion compared to the phenanthroline analogue. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound and its complexes, providing valuable information about the functional groups present, the nature of ligand coordination, and the progress of chemical reactions.

Identification of Functional Groups and Ligand Vibrations

IR spectra provide a vibrational fingerprint of a molecule. In compounds containing the tetrafluoroborate anion, a characteristic strong absorption band associated with the B-F stretching vibration is typically observed. In the spectrum of an iron(II) MOF synthesized with this compound, this band was prominently located at 1061 cm⁻¹ rsc.org.

When ligands coordinate to the iron(II) center, their vibrational modes are often perturbed, and new vibrations, such as Fe-ligand stretching modes, may appear in the far-IR region. For example, the binding of nitric oxide (NO) to a heme iron(II) center gives rise to a detectable Fe-NO stretching mode in the 500–600 cm⁻¹ region nih.gov. Similarly, Fe-F vibrations were assigned to peaks in the 430-493 cm⁻¹ range in a fluoride-bridged iron(II) framework rsc.org. The positions of these bands can provide clues about the coordination environment and the strength of the metal-ligand bond.

Monitoring of Chemical Transformations

IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, as the functional groups of reactants are consumed and those of the products are formed youtube.com. A chemical transformation involving this compound, such as the formation of a coordination complex, can be followed by observing changes in the IR spectrum.

For example, in the synthesis of a complex where a ligand displaces the water molecules from Fe(H₂O)₆₂, one could monitor the disappearance of the broad O-H stretching band of the coordinated water and the appearance of new bands characteristic of the coordinated organic ligand. Online monitoring using an attenuated total reflectance (ATR) FTIR probe allows for the continuous recording of spectra from a reaction mixture. This provides a non-invasive way to track the concentration of reactants and products, allowing for the study of reaction kinetics and mechanisms rsc.org. The formation of a complex between this compound and a phosphine ligand, for instance, could be monitored by observing changes in the P-C stretching vibrations of the ligand upon coordination to the iron center.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms. It provides detailed information about the oxidation state, spin state, and coordination geometry of iron, making it indispensable for studying this compound and its complexes.

Probing of Iron Electronic States and Spin States

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ). These parameters are highly sensitive to the electronic state of the iron atom mdpi.comlibretexts.org.

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. It is a reliable indicator of the oxidation state. For iron(II) (Fe²⁺) compounds, the isomer shift is typically higher than for iron(III) (Fe³⁺) compounds because the additional d-electron in Fe²⁺ provides weaker screening of the s-electrons, increasing their density at the nucleus libretexts.org.

Quadrupole Splitting (ΔEₐ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a distorted coordination environment around the iron atom.

Mössbauer spectroscopy is particularly effective for distinguishing between the high-spin (HS) and low-spin (LS) states of octahedral Fe(II) complexes mdpi.com.

High-Spin Fe(II) (S=2): HS Fe(II) complexes typically exhibit large isomer shifts (δ > 0.6 mm/s) and large quadrupole splittings (ΔEₐ = 1.5–3.5 mm/s).

Low-Spin Fe(II) (S=0): LS Fe(II) complexes have a more symmetric electron distribution (t₂g⁶). This results in greater s-electron density at the nucleus (due to less d-electron shielding and stronger π-backbonding with ligands) and a smaller EFG. Consequently, they show smaller isomer shifts (δ < 0.6 mm/s) and smaller quadrupole splittings compared to their HS counterparts mdpi.comrsc.org.

By performing Mössbauer spectroscopy at different temperatures, one can directly observe the spin-crossover phenomenon. As a complex transitions from a low-spin state at low temperature to a high-spin state at higher temperature, the spectrum will change from a doublet with LS parameters to one with HS parameters mdpi.com. This allows for the precise determination of the transition temperature and the fraction of molecules in each spin state at any given temperature.

ParameterHigh-Spin (HS) Fe(II)Low-Spin (LS) Fe(II)Rationale
Isomer Shift (δ) Larger (e.g., > 0.6 mm/s)Smaller (e.g., < 0.6 mm/s)Weaker d-electron screening in HS state leads to lower s-electron density at the nucleus. Stronger ligand field in LS state increases covalency and s-electron density. mdpi.comlibretexts.org
Quadrupole Splitting (ΔEₐ) Larger (e.g., 1.5–3.5 mm/s)SmallerAsymmetric t₂g⁴eₐ² configuration in HS state creates a large electric field gradient. Symmetric t₂g⁶ configuration in LS state results in a smaller gradient. mdpi.com

Investigation of Multiple Iron(II) Sites in Lattice Structures

The characterization of the local environment of metal centers in a crystal lattice is fundamental to understanding the structure-property relationships of a material. In the case of this compound, particularly its hexahydrate form, Fe(BF₄)₂·6H₂O, the investigation into the possibility of multiple, distinct iron(II) sites is a nuanced subject, often explored through advanced spectroscopic and diffraction techniques. While the idealized crystal structure may suggest a single, uniform environment for the iron(II) ions, research into related compounds and the nature of the tetrafluoroborate anion suggests that crystallographic or electronic non-equivalence can arise.

The primary tools for such investigations are single-crystal X-ray diffraction and Mössbauer spectroscopy, often used in conjunction and at variable temperatures. These methods can reveal subtle differences in the coordination geometry, electronic state, and local symmetry of the iron(II) centers.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound hexahydrate, this method can identify the coordination number and geometry of the iron(II) ion, which is typically octahedrally coordinated by six water molecules, forming the [Fe(H₂O)₆]²⁺ cation. The tetrafluoroborate anions, BF₄⁻, occupy positions in the crystal lattice, balancing the charge.

The existence of multiple iron(II) sites would be indicated by the presence of crystallographically independent iron atoms in the asymmetric unit of the crystal structure. This could arise from:

Polymorphism: The compound may crystallize in different crystal systems or space groups under various conditions, leading to distinct lattice environments for the iron(II) ions.

Disorder: The tetrafluoroborate anion is known for its propensity for rotational disorder within crystal lattices. This disorder can lead to slightly different local environments for the surrounding [Fe(H₂O)₆]²⁺ complexes, which may or may not be resolvable as distinct iron sites by X-ray diffraction.

While detailed structural reports specifically on multiple iron sites in pure Fe(BF₄)₂·6H₂O are not prevalent in the literature, studies on complexes derived from it often reveal intricate structural details. For instance, in more complex structures involving additional ligands, the coordination of the tetrafluoroborate anion or the presence of solvent molecules can lead to multiple, distinct iron(II) environments within the same crystal.

Mössbauer Spectroscopy

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of iron nuclei. The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and can differentiate between different oxidation states of iron (e.g., Fe²⁺ vs. Fe³⁺). For high-spin iron(II), δ values are typically in the range of +0.9 to +1.3 mm/s relative to iron metal at room temperature.

Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. A non-zero ΔE₋ indicates a distortion from a perfect cubic symmetry around the iron atom.

The presence of multiple iron(II) sites in a lattice would manifest as a superposition of multiple quadrupole doublets in the Mössbauer spectrum, each with its own characteristic δ and ΔE₋ values. Each doublet would correspond to a unique iron(II) environment.

In the context of this compound, the investigation of multiple iron sites is particularly relevant in the study of spin-crossover (SCO) complexes synthesized from this precursor. In SCO compounds, the iron(II) center can exist in either a high-spin (HS) or a low-spin (LS) state, which are readily distinguishable by Mössbauer spectroscopy due to their significantly different isomer shifts and quadrupole splittings.

Spin State Typical Isomer Shift (δ) (mm/s) Typical Quadrupole Splitting (ΔE₋) (mm/s)
High-Spin Fe(II) ~1.0 - 1.3 > 2.0
Low-Spin Fe(II) ~0.2 - 0.5 < 1.0

Temperature-dependent Mössbauer spectroscopy is crucial in these studies. As the temperature is varied, a spin transition may occur, leading to a change in the relative intensities of the HS and LS doublets in the spectrum. The coexistence of both doublets at a given temperature is a clear indication of two distinct electronic states of iron(II) in the lattice.

Even in the absence of a spin transition, subtle crystallographic differences can lead to multiple overlapping doublets in a Mössbauer spectrum. For instance, slight variations in the Fe-O bond lengths or angles within the [Fe(H₂O)₆]²⁺ octahedra, potentially induced by disorder in the neighboring BF₄⁻ anions, could create distinct EFGs at the iron nuclei, resulting in a broadened or multi-component Mössbauer spectrum. Careful spectral deconvolution would then be required to resolve the contributions from the different iron(II) sites.

Theoretical and Computational Studies of Iron Ii Tetrafluoroborate Systems

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of iron(II) tetrafluoroborate (B81430) complexes. It allows for a detailed examination of the ground state geometries, vibrational characteristics, and the subtle energy differences between spin states.

Ground State Molecular Geometry Optimization

DFT calculations are instrumental in determining the optimized molecular geometries of iron(II) tetrafluoroborate complexes in both their high-spin (HS) and low-spin (LS) states. These calculations consistently show a significant change in the iron-ligand bond lengths upon spin transition. For instance, in pseudo-octahedral [Fe(II)N6] complexes, the Fe-N bond lengths typically increase by about 10% during the LS to HS transition. mdpi.com This elongation is a direct consequence of the electron redistribution from the non-bonding t2g orbitals in the LS state to the anti-bonding eg* orbitals in the HS state. nih.govbeilstein-journals.org

To illustrate the impact of the spin state on geometry, a study on a modeled FeII(4-C6trz)32·4H2O complex provides concrete data. tandfonline.com The optimized geometries reveal distinct differences in the Fe-N bond lengths between the LS and HS states, a key factor influencing the spin crossover behavior.

Table 1: Comparison of Calculated Fe-N Bond Lengths (Å) in High-Spin (HS) and Low-Spin (LS) States for a Modeled this compound Complex. tandfonline.com
Spin StateFe-N Bond Length (Å)
High-Spin (HS)~2.19
Low-Spin (LS)~2.00

Calculation of Vibrational Frequencies and Entropies

The calculation of vibrational frequencies using DFT provides valuable insights into the dynamic properties of this compound complexes and is crucial for understanding the entropy changes associated with spin crossover. The strengthening of the metal-ligand bonds during the HS to LS transition leads to a noticeable shift in the vibrational frequencies of the Fe-N stretching modes to higher wavenumbers. beilstein-journals.org These shifts can be experimentally observed in far-infrared (FIR) and Raman spectroscopy. acs.org

DFT calculations on model systems, such as [hexakis(1-(tetrazol-1-yl)alkane-N4)iron(II)] bis(tetrafluoroborate), have been used to estimate thermodynamic properties by performing a normal coordinate analysis following geometry optimization. kg.ac.rs These calculations compute force constants and the resulting vibrational frequencies, which are then used to determine the vibrational entropy.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Fe-N Stretching Modes in a Model Iron(II) Complex in High-Spin (HS) and Low-Spin (LS) States. acs.org
Vibrational ModeHS State (cm⁻¹)LS State (cm⁻¹)
Fe-N(pz/py) asymmetric stretching239 (y), 245 (z)381 (x), 383 (y)
Fe-N(py) antisymmetric and symmetric stretching647, 649655, 658

Simulation of Spin State Splitting Energies

A critical aspect of theoretical studies on spin crossover compounds is the accurate calculation of the energy difference between the HS and LS states, known as the spin state splitting energy (ΔE_HL). The choice of the DFT functional is crucial for obtaining reliable results. aip.org Studies on a large set of Fe(II) spin crossover complexes have shown that functionals like a modified B3LYP with a lower Hartree-Fock exchange fraction, M06-L, and TPSSh provide accurate predictions of spin crossover behavior. chemrxiv.org

The spin splitting energy is a key determinant of the transition temperature (T_1/2). For a compound to exhibit spin crossover, the energy difference between the HS and LS states must be comparable to the thermal energy (k_B T). nih.gov Theoretical calculations on FeII(4-C6trz)32·4H2O using different functionals have demonstrated this relationship. The TPSSh functional, for instance, predicted an energy gap that falls within the expected range for spin crossover behavior. tandfonline.com

Table 3: Calculated High-Spin (HS) - Low-Spin (LS) Energy Gaps (ΔE_HL) for FeII(4-C6trz)32·4H2O using Different DFT Functionals. tandfonline.com
DFT FunctionalΔE_HL (kJ/mol)
TPSSh-21.2
B3LYP*-49.1

Theoretical Modeling of Spin Crossover Phenomena

Theoretical models provide a framework for understanding the macroscopic behavior of spin crossover materials based on the properties of the individual molecules and their interactions.

Systems of Non-Interacting Molecules

In the simplest model, the spin transition is treated as a monomolecular equilibrium between the HS and LS states. kg.ac.rs This model is applicable to systems where the interactions between the spin crossover centers are negligible, such as in dilute solutions or in crystals where the molecules are well-isolated. The temperature dependence of the HS fraction can be described by a Van't Hoff plot, and the transition temperature (T_1/2) is the temperature at which the Gibbs free energy difference between the two states is zero. kg.ac.rs

Theoretical studies on a series of [hexakis(1-(tetrazol-1-yl)alkane-N4)iron(II)] bis(tetrafluoroborate) complexes have utilized this model, calculating the spin transition temperatures based on the quantum mechanically calculated electronic energies and entropies, while neglecting intermolecular interactions. kg.ac.rs

Influence of Ligand Elongation on Spin Transition Behavior

As established through DFT calculations, the elongation of the Fe-N bonds upon transition from the LS to the HS state is a fundamental aspect of spin crossover. mdpi.combeilstein-journals.org This structural change has a direct impact on the ligand field strength, which in turn influences the spin state stability. The ligand field splitting energy (Δ_oct) is inversely proportional to the metal-ligand bond distance to the power of 5-6. mdpi.com

Therefore, any factor that influences the Fe-N bond length can affect the spin transition temperature. For instance, the introduction of charged ligands, such as in [Fe(trzH)4(trz-)]2, can lead to shorter iron-nitrogen bonds compared to uncharged ligands, resulting in an increased iron-ligand bond strength and stabilization of the LS state. scispace.com This highlights the crucial role of the ligand structure and its influence on the coordination geometry in tuning the spin crossover properties of this compound complexes.

Nonlinear Optical (NLO) Properties Investigations

The nonlinear optical (NLO) properties of this compound, particularly in the form of its complexes like Tris(2,2′-bipyridyl)this compound, have been the subject of detailed theoretical and experimental investigation. These studies are crucial for understanding the material's potential in applications such as optical switching and optical limiting.

Z-Scan Measurements and Theoretical Fit for NLO Parameters

The Z-scan technique is a widely used experimental method to determine the nonlinear optical properties of materials. In this technique, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. This allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

For Tris(2′,2-bipyridyl)this compound dissolved in ethanol (B145695), Z-scan measurements have been performed using a continuous wave (CW) diode laser at a wavelength of 635 nm. researchgate.netscience.gov Theoretical fits of the experimental data are then carried out to evaluate the NLO parameters. researchgate.netscience.gov These investigations have revealed a significant NLO response, which is primarily attributed to the substantial conjugation between the aromatic ring π-electron system of the bipyridyl ligands and the d-electrons of the central iron atom. researchgate.netscience.gov

Studies have shown that the nonlinear optical properties of this compound are wavelength-dependent. researchgate.net For instance, the third-order susceptibility was found to be higher at a wavelength of 532 nm compared to 405 nm. researchgate.net

Thermo-Optic Coefficient Estimation

The thermo-optic coefficient (dn/dT) describes the change in the refractive index of a material with a change in temperature. In materials that exhibit significant absorption at the laser wavelength, thermal effects can play a major role in the observed nonlinear refraction. The absorbed laser energy heats the sample, leading to a localized change in the refractive index, a phenomenon known as the thermal lens effect. researchgate.netbohrium.com

For Tris(2′,2-bipyridyl)this compound, the thermo-optic coefficient has been estimated from experimental data. It was observed that as the incident intensity decreases, the thermo-optic coefficient also decreases. researchgate.net The value of the thermo-optic coefficient for an aqueous solution of Tris(2,2′-bipyridyl)this compound at a wavelength of 532 nm was determined to be 3.17 × 10⁻³ K⁻¹. researchgate.netresearchgate.net This significant thermal effect can be harnessed for applications in all-optical switching devices. researchgate.net

The thermo-optic coefficient can be calculated using the on-axis phase shift and the thermal conductivity of the solvent. researchgate.net The temporal evolution of the thermal lens effect can also be studied to evaluate the parameters of the solution. researchgate.net

Spatial Self-Phase Modulation (SSPM) Studies

Spatial self-phase modulation (SSPM) is a nonlinear optical phenomenon where a laser beam with a non-uniform spatial intensity profile induces a corresponding spatial variation in the refractive index of the medium it passes through. This leads to a phase modulation of the beam itself, resulting in the formation of diffraction rings in the far field. ijop.ir

SSPM studies have been conducted on aqueous solutions of Tris(2,2′-bipyridyl)this compound using a CW laser at a wavelength of 532 nm. researchgate.netresearchgate.net These experiments have demonstrated that a strong pump laser beam can modulate a weaker probe laser, which is a promising characteristic for applications in nonlinear optical modulation. researchgate.net The temporal evolution of the diffraction rings has been recorded, and a "collapse effect" of the diffraction patterns has been observed. researchgate.net The number of diffraction rings is related to the intensity of the laser beam. researchgate.net These SSPM experiments have also been used to evaluate the nonlinear refractive index and the thermo-optic coefficient. researchgate.netresearchgate.net The observed SSPM is primarily attributed to thermally induced changes in the refractive index. ijop.ir

Structure-Function Relations and Predictive Modeling

Understanding the relationship between the molecular structure of this compound complexes and their NLO properties is crucial for designing new materials with enhanced performance. The significant NLO response in complexes like Tris(2′,2-bipyridyl)this compound is largely due to the interaction between the π-electron system of the organic ligands and the d-electrons of the central iron(II) ion. researchgate.netscience.gov

The spin state of the iron(II) ion, which can switch between low-spin (LS) and high-spin (HS) states in a phenomenon known as spin crossover (SCO), can also influence the optical properties. acs.orgnih.govmdpi.com The SCO can be triggered by temperature, pressure, or light irradiation. nih.govresearchgate.net The structural changes associated with the spin transition, such as variations in Fe-N bond lengths, can affect the electronic structure and, consequently, the NLO response. acs.orgmdpi.com For instance, the presence of strong intermolecular interactions like π-π stacking can significantly impact the cooperative nature of the spin transition and, by extension, the material's properties. acs.org

Predictive modeling efforts aim to establish quantitative structure-property relationships. By correlating structural features, such as the nature of the ligands and the crystal packing, with the observed NLO properties, it may be possible to design and synthesize new this compound-based materials with tailored NLO responses for specific applications. mdpi.comacs.org For example, modifying the ligands with different functional groups can tune the ligand field strength, thereby altering the spin-crossover behavior and the associated optical properties. acs.org The development of such predictive models is an active area of research.

Advanced Research Topics in Coordination Polymers and Spin Crossover Phenomena

Design and Synthesis of Iron(II) Spin Crossover Complexes

The synthesis of spin crossover (SCO) complexes based on iron(II) is a field of intense research, aiming to create molecular switches with tunable properties. The choice of the counter-anion, such as tetrafluoroborate (B81430) (BF4-), plays a critical, albeit indirect, role in determining the final characteristics of the complex.

Ligand Design for Tunable Spin Transition Temperatures

The spin transition temperature (T1/2) is a key parameter of any SCO material, and it can be finely tuned by modifying the organic ligands coordinated to the iron(II) center. The electronic and steric properties of the ligands directly influence the ligand field strength around the metal ion. For a spin transition to occur, the energy difference between the high-spin (HS) and low-spin (LS) states must be comparable to thermal energy.

In the context of iron(II) tetrafluoroborate complexes, researchers have employed a variety of nitrogen-donor ligands to achieve desired spin transition behaviors. For instance, the use of triazole-based ligands is a common strategy. The substitution on the triazole ring can be systematically varied to modulate the electron-donating capacity and steric hindrance, thereby shifting the T1/2.

Ligand FamilyTypical Effect on T1/2
Pyridyl-based ligandsHighly versatile, T1/2 can be tuned over a wide range by substitution.
Imidazole-based ligandsGenerally induce strong ligand fields, favoring LS states and higher T1/2.
Triazole-based ligandsOften used for constructing coordination polymers with cooperative SCO behavior.

The tetrafluoroborate anion itself is considered to be weakly coordinating. This property is advantageous as it rarely interferes with the primary coordination sphere of the iron(II) ion, allowing the ligand-driven effects to dominate. However, its size and shape can influence the crystal packing of the complex, which in turn affects the cooperativity of the spin transition.

Exploration of Thermal Hysteresis in Spin Crossover Materials

Thermal hysteresis in spin crossover materials is a highly sought-after property, as it imparts a memory effect to the molecular switch, which is essential for applications in data storage and display devices. The width of the hysteresis loop is related to the degree of cooperativity between the switching molecules within the crystal lattice.

The role of the tetrafluoroborate anion in promoting thermal hysteresis is linked to its ability to participate in hydrogen bonding and other non-covalent interactions within the crystal structure. These interactions can create a more rigid and interconnected network, which enhances the communication between the iron(II) centers. As the material undergoes a spin transition, the structural changes are more effectively propagated throughout the lattice, leading to a wider and more pronounced hysteresis.

Development of One- and Two-Dimensional Coordination Networks

The self-assembly of iron(II) centers and bridging ligands can lead to the formation of extended coordination networks with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The tetrafluoroborate anion often acts as a template or a space-filling component in these structures.

Honeycomb-Like Patterns and Anion Occupation in Cages

A particularly interesting structural motif observed in some 2D coordination polymers of iron(II) is the formation of honeycomb-like networks. These structures are typically composed of iron(II) ions bridged by ditopic or tritopic organic ligands. The resulting hexagonal cavities or "cages" within the 2D layers can accommodate guest molecules or counter-anions like tetrafluoroborate.

Bridging Ligand Strategies for Polymeric Skeletons

The choice of the bridging ligand is paramount in determining the topology of the resulting coordination polymer. Ligands with specific geometries and coordination vectors are used to direct the formation of the desired network structure. For instance, linear ditopic ligands will favor the formation of 1D chains, while angular or trigonal ligands can lead to more complex 2D or 3D architectures.

In the case of this compound-based coordination polymers, ligands such as 1,2,4-triazoles and their derivatives have been extensively used. These ligands can bridge two iron(II) centers through their N1 and N2 atoms, leading to the formation of [Fe(R-trz)3]2+ chains or layers, where R is a substituent on the triazole ring. The tetrafluoroborate anions then balance the charge and occupy the space between the polymeric skeletons.

Bridging Ligand TypeResulting Network Dimensionality
Ditopic linear ligands (e.g., pyrazine)1D chains or 2D square grids
Ditopic angular ligands (e.g., 4,4'-bipyridine)1D zigzag chains or larger macrocycles
Tritopic planar ligands (e.g., 1,3,5-tris(4-pyridyl)benzene)2D honeycomb or herringbone networks

Temperature and Pressure Induced Spin Transitions

Spin crossover materials are, by definition, responsive to external stimuli such as temperature and pressure. The investigation of these induced transitions provides fundamental insights into the structure-property relationships of these materials.

A temperature-induced spin transition is the most commonly studied phenomenon in SCO complexes. As the temperature is increased, the material can switch from a diamagnetic low-spin state to a paramagnetic high-spin state. The transition can be gradual or abrupt, and in some cases, it can exhibit hysteresis, as discussed earlier.

Pressure is another powerful tool to induce and modulate spin transitions. The application of external pressure generally favors the low-spin state because the LS state has a smaller volume than the HS state. Consequently, increasing the pressure can shift the spin transition temperature to higher values or even completely suppress the spin transition. In this compound-based SCO materials, pressure studies can reveal the compressibility of the crystal lattice and the role of the anion in mediating the response to mechanical stress.

The combination of variable temperature and pressure studies allows for the construction of phase diagrams, which map out the stability of the HS and LS states under different conditions. This information is crucial for the rational design of new SCO materials with tailored responses to external stimuli.

Thermochromic Effects Associated with Spin State Changes

A visually striking characteristic of many iron(II) spin crossover compounds, including those with tetrafluoroborate (BF₄⁻) as the counter-anion, is their thermochromism. rsc.orgmdpi.comresearchgate.net This color change is a direct consequence of the spin state transition, as the LS and HS states have different electronic configurations and thus absorb visible light at distinct wavelengths. beilstein-journals.orgrsc.org

The transition from the HS to the LS state involves the depletion of electrons from the antibonding e g orbitals, leading to a strengthening and shortening of the metal-ligand bonds. beilstein-journals.orgnih.gov This alteration in the ligand field environment modifies the d-d electronic transitions, resulting in a change of color. For instance, the complex Fe(ptz)₆₂ (where ptz = 1-propyltetrazole) is known to switch from white in the high-spin state to violet in the low-spin state. beilstein-journals.orgnih.gov Similarly, the compound Fe(HC(pz)₃)₂₂ exhibits a color change from pink at 77 K (LS) to a dark red-violet at room temperature (a mix of LS/HS). mdpi.com Two-dimensional coordination networks, such as Fe(111tz)₂₂, also display thermochromic effects associated with their spin transitions. acs.org

Table 1: Thermochromic Properties of Selected this compound SCO Complexes

Compound High-Spin (HS) Color Low-Spin (LS) Color Transition Temperature (T₁/₂) (K) Reference
Fe(ptz)₆₂ White Violet ~131.5 K beilstein-journals.orgnih.gov
Fe(HC(pz)₃)₂₂ Dark Red-Violet (RT) Pink (77 K) Gradual increase from 320 K mdpi.com
Fe(111tz)₂₂ Colorless/Light Yellow - 193.3 K acs.org
Fe(NH₂trz)₃₂ White Violet Near room temperature rug.nl

Note: T₁/₂ is the temperature at which the molar fractions of HS and LS states are equal. Some transitions are gradual over a temperature range.

Influence of External Pressure on Spin Crossover Mechanisms

External pressure is a critical thermodynamic variable for probing and manipulating spin crossover behavior. researchgate.net Applying hydrostatic pressure generally favors the low-spin state, as it occupies a smaller molecular volume compared to the high-spin state. beilstein-journals.orgbohrium.commdpi.com This preference for the more compact LS state under pressure typically results in an increase in the spin transition temperature (T₁/₂). researchgate.netarxiv.orgtandfonline.com

Studies on the archetypal compound Fe(ptz)₆₂ have been particularly insightful. At ambient pressure, this material exhibits a coupled spin transition and a ferroelastic structural phase transition. bohrium.comtandfonline.com However, the application of moderate pressure has been shown to decouple these two events. bohrium.com Neutron diffraction experiments revealed that under pressure, the spin crossover becomes disconnected from the ferroelastic transition, leading to the formation of an intermediate high-spin, low-symmetry phase. bohrium.comtandfonline.com Furthermore, increasing pressure on Fe(ptz)₆₂ leads to a rise in the transition temperature and a broadening of the thermal hysteresis loop. bohrium.com For example, at 1 kbar (100 MPa), the transition occurs at a significantly higher temperature than at ambient pressure. unige.ch This ability to tune the transition parameters with pressure underscores its importance as a tool for understanding the cooperative mechanisms and elastic interactions within SCO crystals. researchgate.netarxiv.org

Table 2: Effect of Pressure on the Spin Transition Temperature of Fe(ptz)₆₂

Pressure T₁/₂ (Heating) T₁/₂ (Cooling) Hysteresis Width (K) Reference
1 bar ~135 K ~128 K ~7 K tandfonline.com
500 bar Higher than 1 bar Higher than 1 bar Broader unige.ch

Photoinduced Excited Spin State Trapping (LIESST) in Iron(II) Systems

Beyond temperature and pressure, light can also be used to induce spin state switching in a phenomenon known as Light-Induced Excited Spin State Trapping (LIESST). beilstein-journals.orgnih.gov This effect is particularly prominent in iron(II) compounds like Fe(ptz)₆₂, which was one of the first systems in which LIESST was observed. beilstein-journals.orgnih.govbohrium.com

The LIESST process involves irradiating the sample with light, typically in the visible range (e.g., green light), at very low temperatures (e.g., below 50 K) where the LS state is the thermodynamic ground state. beilstein-journals.orgnih.gov The process, depicted in a Jablonski diagram, begins with the excitation of the LS (¹A₁) state to an excited singlet metal-to-ligand charge transfer (¹MLCT) state. nih.govnih.gov This is followed by a series of extremely rapid, radiationless intersystem crossings through triplet states (³T) to populate the quintet HS (⁵T₂) state. nih.govnih.govnih.gov Due to the significant structural differences between the LS and HS states and the presence of an energy barrier, the relaxation from this photo-induced HS state back to the LS state is kinetically hindered at cryogenic temperatures. nih.gov This results in the trapping of the molecules in a metastable HS state, which can have a lifetime of hours or even days at sufficiently low temperatures. beilstein-journals.orgnih.gov Heating the sample above a characteristic temperature, T(LIESST), provides enough thermal energy to overcome the barrier, leading to relaxation back to the stable LS state. bohrium.com The LIESST effect in this compound systems has been extensively studied to understand the fundamental photophysical processes governing molecular switching. bohrium.commdpi.com

Structural Dynamics and Exchange Kinetics in Spin Crossover Systems

The kinetics of the interconversion between the HS and LS states are governed by the structural rearrangements that occur within the coordination sphere of the iron center. The rate of this exchange can vary by many orders of magnitude depending on the specific ligand environment. mdpi.com

Ligand-Imposed Trigonal Torsion and Isotropic Breathing

The structural transformation during spin crossover is often described by two primary components: an isotropic "breathing" motion and an anisotropic trigonal torsion. mdpi.comresearchgate.net

Isotropic Breathing: This is a fundamental and ubiquitous aspect of SCO in [FeN₆] coordination spheres. It refers to the uniform expansion and contraction of the Fe-N bonds upon transitioning between the LS and HS states. mdpi.com This change is a direct result of the population and depopulation of the antibonding e g * orbitals, leading to an average increase in Fe-N bond length of about 0.2 Å during the LS → HS transition. nih.gov

The nature of the reaction coordinate—whether it is a simple breathing motion or a combination of breathing and torsion—has a profound impact on the activation barrier and thus the kinetics of the spin state exchange. mdpi.com

Reaction Mechanisms and Pathways Involving Iron Ii Tetrafluoroborate

Electron Transfer Facilitation

A primary mechanistic role of iron(II) tetrafluoroborate (B81430) in catalysis is the facilitation of electron transfer processes. The iron(II) center can readily participate in redox reactions, acting as a conduit for electrons between substrates.

Iron(II) tetrafluoroborate is an effective catalyst for both the reduction and oxidation of various organic substrates. Its most prominent application is in the transfer hydrogenation of aldehydes to their corresponding primary alcohols, using formic acid as a hydrogen donor. wikipedia.orgsigmaaldrich.com This process is valued for its efficiency and selectivity under mild conditions.

In other specialized reactions, such as decarboxylative carbon-carbon bond formations, this compound complexes are involved in photochemical activation pathways. smolecule.com These mechanisms can involve an intramolecular charge transfer that generates a reduced iron(II) species and a carboxyl radical, which subsequently drives the reaction forward. smolecule.com The compound's ability to catalyze redox reactions is also applied in biochemical contexts, mimicking processes essential in metabolic pathways.

Reaction TypeSubstrate ExampleProduct ExampleRole of this compoundReference
Transfer HydrogenationAldehyd (R-CHO)Primary Alcohol (R-CH₂OH)Catalyst for hydride transfer sigmaaldrich.com
Intermolecular Carbonyl-ene1,1-disubstituted alkeneHomoallylic alcoholLewis acid catalyst smolecule.com
Decarboxylative C-C Bond FormationCarboxylic acidAlkyl radical intermediatePhotochemical charge transfer mediator smolecule.com

The catalytic effect of this compound is initiated by the coordination of the iron(II) ion with the substrate. This interaction is fundamental to facilitating electron transfer. The iron cation's flexible coordination number and geometry allow it to bind effectively with a variety of N- or O-based ligands present on substrate molecules. nih.gov The tetrafluoroborate anion is classified as weakly coordinating, which is a crucial feature. wikipedia.org This property allows the iron(II) center to remain accessible and interact more freely with substrates, enhancing its catalytic activity. smolecule.com This accessibility is vital for its function as a Lewis acid catalyst in various organic transformations. smolecule.comchemimpex.com

Oxidation Pathways to Iron(III) Compounds

The chemistry of iron is dominated by the +2 and +3 oxidation states. docbrown.infowikipedia.org Iron(II) compounds, including this compound, can be oxidized to iron(III) compounds under specific conditions. This transformation is a key feature of its reaction pathways, often forming part of a catalytic cycle. The oxidation from Fe²⁺ to Fe³⁺ involves the loss of one electron. onlinetuition.com.my

Fe²⁺ → Fe³⁺ + e⁻

This process is thermodynamically favorable in many cases because the resulting iron(III) ion has a half-filled d-orbital electron configuration ([Ar]3d⁵), which confers greater stability compared to the iron(II) ion's [Ar]3d⁶ configuration. flinnprep.com Consequently, solutions containing iron(II) ions can slowly oxidize to the iron(III) state upon exposure to air. flinnprep.com Various oxidizing agents can be used to effect this transformation systematically.

Oxidizing AgentColor Change of Iron SolutionRelevant Half-Reaction of Oxidizing AgentReference
Bromine Water (Br₂)Light green to yellowish-brownBr₂ + 2e⁻ → 2Br⁻ onlinetuition.com.my
Potassium Permanganate (KMnO₄) in acidLight green to yellowish-brownMnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O youtube.com
Potassium Dichromate (K₂Cr₂O₇) in acidLight green to yellowish-brownCr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O youtube.com
Hydrogen Peroxide (H₂O₂)Light green to yellowish-brownH₂O₂ + 2H⁺ + 2e⁻ → 2H₂O youtube.com

Substitution Reactions of the Tetrafluoroborate Anion

The tetrafluoroborate anion (BF₄⁻) is considered a weakly coordinating or "noncoordinating" anion. wikipedia.orgwikipedia.orgchemeurope.com This characteristic is central to the utility of this compound as a precursor in coordination chemistry. wikipedia.org Its weak binding to the iron(II) center means it can be readily displaced or substituted by other ligands. This lability facilitates the in-situ formation of catalytically active species and allows for the synthesis of a wide array of iron(II) coordination complexes with unique structures and reactivity profiles. smolecule.com

For instance, the tetrafluoroborate counterion's properties are crucial in the synthesis of chiral iron complexes for asymmetric transfer hydrogenation, where ligand exchange reactions are necessary to form the highly active asymmetric catalysts. smolecule.com In some synthetic procedures, the BF₄⁻ anion can be partially substituted by other anions present in the reaction medium, such as the hexafluorosilicate (SiF₆²⁻) anion when tetraethyl orthosilicate (TEOS) is used as a silica precursor in a glass container. mdpi.com

Formation of Hydrogen Bonding Interactions in Catalytic Processes

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the course of catalytic reactions by orienting substrates and stabilizing transition states. wikipedia.orgacs.org In catalytic systems involving iron, particularly in bio-inspired models, hydrogen bonding interactions within the enzyme active site are known to control the electronic and geometric structures of the metal center and its subsequent reactivity. nih.gov

While this compound itself is not a hydrogen-bond donor, the components of the complex and its typical reaction environment can participate in such interactions. The fluorine atoms on the tetrafluoroborate anion are potential hydrogen-bond acceptors. Furthermore, the hexahydrate form, Fe(BF₄)₂·6H₂O, contains coordinated water molecules that can act as hydrogen-bond donors. cymitquimica.comalfa-chemistry.com In a catalytic cycle, these interactions can occur between the catalyst complex, substrates, and solvent molecules. For example, hydrogen bonding between an iron-bound axial ligand and a distal group can alter the metal-ligand bond strength. nih.gov This modulation of the iron center's electronic properties can fine-tune its catalytic activity and selectivity.

Investigation of Catalytic Cycles and Key Intermediates

Elucidating the complete catalytic cycle and identifying key intermediates are paramount to understanding and optimizing reactions catalyzed by this compound. Research in this area often combines kinetic studies, spectroscopic analysis, and computational modeling.

In many iron-catalyzed cross-coupling reactions, the initial step is transmetalation to form a reactive organoiron species. nih.gov Subsequent steps can involve the formation of bis-arylated or bis-alkylated iron(II) intermediates before a reductive elimination step yields the final product. nih.gov For example, in some cross-coupling reactions, a bis-phenylated iron(II) species has been identified as a likely intermediate. nih.gov

Mechanistic studies have also pointed to the involvement of radical intermediates in certain transformations, a hypothesis supported by experiments using radical scavengers, which result in decreased product yields. smolecule.com In some C-H activation reactions, proposed catalytic cycles involve the initial coordination of the substrate to an iron(II) center, followed by migratory insertion to form a key metallacycle intermediate. acs.org The nature of the active catalytic species can be complex, and subtle changes in reaction conditions can significantly influence the distribution of iron species formed in situ. nih.gov While low-valent iron species such as Fe(I) or Fe(0) are sometimes observed, studies have shown that they can be off-cycle or catalytically incompetent, with iron(II) complexes being the true on-cycle reactive intermediates. nih.gov

Interactions with Biochemical Systems at a Mechanistic Level

Catalysis of Redox Reactions in Biochemical Contexts

The catalytic activity of iron(II) tetrafluoroborate (B81430) in biochemical contexts stems from the iron(II) ion's capacity to cycle between its +2 and +3 oxidation states, thereby facilitating the transfer of electrons. The tetrafluoroborate anion is weakly coordinating, which allows the iron ion to readily interact with and coordinate to substrates. wikipedia.org

In biochemical settings, iron(II) tetrafluoroborate is recognized for its role as a catalyst in redox reactions, which are crucial components of metabolic pathways. The mechanism involves the coordination of the Fe(II) ion with a substrate, a step that facilitates electron transfer and enables the substrate's oxidation or reduction. While its application is more extensively documented in synthetic organic chemistry for reactions like the reduction of aldehydes to alcohols, this same principle of facilitating electron transfer is pertinent to its function in model studies of metabolic processes. wikipedia.orgsigmaaldrich.com

The iron center acts as a conduit for electrons, mimicking the function of iron-containing centers in natural metalloenzymes that drive metabolic transformations. pnas.org The process of proton-coupled electron transfer (PCET) is fundamental in energy conversion and storage in biological systems, and iron complexes are key players in mediating these reactions. acs.org Although specific studies detailing the interaction of this compound with named metabolic pathways are not prevalent, its established ability to catalyze redox reactions makes it a valuable compound for investigating the mechanisms of electron transfer that are analogous to those in metabolic cycles.

Investigations into Peptide-Iron Complexes and Lipid Oxidation

Research has explored the pro-oxidant and antioxidant effects of iron, including salts like this compound, particularly in the context of lipid oxidation and the mitigating influence of peptides.

Iron salts, including this compound, are known to catalyze lipid oxidation. nih.gov This process is a significant concern in food science and in biological systems, where it can lead to cell membrane damage. nih.gov The catalytic activity of iron(II) in lipid peroxidation can be complex, with its efficiency sometimes depending on the presence of iron(III) and peroxides. nih.gov In liposomal systems, iron(II) has been shown to initiate lipid peroxidation, a process that can be inhibited by certain buffers that chelate iron. nih.gov

A study comparing different iron forms in oil-in-water emulsions demonstrated the catalytic effect of iron salts on lipid oxidation. The results, summarized in the table below, show significantly higher peroxide values when iron salts are present compared to when iron is complexed with peptides.

Iron FormPeroxide Value (meq O₂/kg oil) - Increase Factor
Iron Salts (e.g., FeSO₄, FeCl₂)2.6 to 4.6-fold higher than peptide-iron complexes
Peptide-Iron ComplexesBaseline

This table illustrates the comparative increase in lipid oxidation catalyzed by iron salts versus the more stable peptide-iron complexes, based on findings from a study on oil-in-water emulsions. nih.gov

A key finding in the study of iron-driven lipid oxidation is the substantial reduction in iron's catalytic reactivity when it is complexed with peptides. nih.gov Investigations into peptide-iron complexes have shown that this complexation offers a protective role against oxidative damage.

Comparative Studies with Analogous Metal Complexes

Structural and Reactivity Comparisons with Copper(II) Tetrafluoroborate (B81430) Hexahydrate

Iron(II) tetrafluoroborate hexahydrate and its copper(II) analog, copper(II) tetrafluoroborate hexahydrate, share a fundamental structural motif. In the solid state, both compounds feature a central metal ion coordinated by six water molecules, forming a hexaaqua metal(II) complex cation, [M(H₂O)₆]²⁺ (where M = Fe or Cu). The tetrafluoroborate anions (BF₄⁻) are not directly bonded to the metal but reside in the crystal lattice, providing charge balance.

Despite this structural parallel, their reactivity profiles diverge due to the differing electronic configurations of the metal ions. The Fe(II) ion has a d⁶ electronic configuration, while the Cu(II) ion has a d⁹ configuration. This difference leads to the Jahn-Teller effect in the [Cu(H₂O)₆]²⁺ complex, causing a distortion from a perfect octahedral geometry. This distortion can influence the complex's stability and ligand substitution kinetics. In contrast, the high-spin d⁶ Fe(II) center in its hexaaqua complex typically maintains a more regular octahedral geometry. Furthermore, iron(II) complexes exhibit faster ligand substitution kinetics compared to their copper(II) counterparts, a difference attributed to lower ligand field stabilization energy.

PropertyThis compound HexahydrateCopper(II) Tetrafluoroborate Hexahydrate
Cationic Complex [Fe(H₂O)₆]²⁺[Cu(H₂O)₆]²⁺
Metal Ion Electron Configuration d⁶d⁹
Coordination Geometry OctahedralJahn-Teller distorted octahedral
Primary Application Focus Catalysis, Spin Crossover MaterialsMagnetic materials, Coordination polymers

Distinctive Coordination Behavior Compared to Iron(II) Chloride or Sulfate (B86663)

A key feature that distinguishes this compound from other common iron(II) salts, such as iron(II) chloride and iron(II) sulfate, is the non-coordinating nature of the tetrafluoroborate anion. smolecule.com While all three salts produce the [Fe(H₂O)₆]²⁺ ion in aqueous solution, the behavior changes in the presence of other potential ligands or in different solvent systems.

Chloride (Cl⁻) and sulfate (SO₄²⁻) are moderately coordinating anions. This means they can compete with solvent molecules or other ligands to directly bind to the Fe(II) center, forming species like [FeCl(H₂O)₅]⁺. nih.gov This coordination can complicate synthetic procedures by occupying coordination sites that are intended for other ligands.

In stark contrast, the tetrafluoroborate anion is classified as weakly coordinating (or non-coordinating). wikipedia.org Its large size and delocalized negative charge make it a poor nucleophile, and it shows very little tendency to displace other ligands from the iron's primary coordination sphere. This "innocence" makes this compound an exceptional starting material in coordination chemistry. wikipedia.org It provides a source of Fe(II) ions where the coordination sites are readily available for reaction with a desired ligand, allowing for the synthesis of a wide array of complexes with minimal interference from the counter-ion. smolecule.comwikipedia.org

FeatureThis compoundIron(II) Chloride / Sulfate
Anion BF₄⁻Cl⁻ / SO₄²⁻
Anion Coordinating Ability Weakly coordinatingModerately coordinating
Synthetic Utility Excellent precursor for new complexes due to the non-interfering anion.Anion may compete with desired ligands for coordination sites.

Impact of Weakly Coordinating Anions on Complex Formation and Reactivity

The use of weakly coordinating anions (WCAs) like tetrafluoroborate, perchlorate (B79767) (ClO₄⁻), and triflate (CF₃SO₃⁻) is a cornerstone of modern coordination chemistry. science.govnih.gov These anions serve to balance the charge of a cationic metal complex without forming strong covalent bonds to the metal center. acs.orgacs.org This lack of interaction is crucial as it allows the intrinsic chemical and physical properties of the cationic complex to be studied in isolation.

The presence of the BF₄⁻ anion in this compound makes the iron(II) center more accessible and electrophilic. This enhances its ability to coordinate with a diverse range of ligands, even those that are weak donors. nih.gov The resulting cationic complexes often exhibit higher reactivity, particularly in catalysis, where open or labile coordination sites are necessary for substrate binding and activation. wikipedia.org For example, the weak coordination of the tetrafluoroborate counter-ion is a key feature in the synthesis of chiral iron complexes that are active in asymmetric transfer hydrogenation reactions. smolecule.com

Analogous Systems with Other Transition Metals (e.g., Cobalt, Nickel, Zinc)

The principles governing the chemistry of this compound are mirrored in the tetrafluoroborate salts of other divalent first-row transition metals, including cobalt(II), nickel(II), and zinc(II). These salts also typically exist as hexahydrates, forming M(H₂O)₆₂ (M = Co, Ni, Zn), and the BF₄⁻ anion consistently functions as a weakly coordinating counter-ion. rsc.org

The comparative study of these analogous systems is highly informative, as it allows chemists to isolate the effect of the metal's identity on the properties of the complex. By keeping the ligand environment (hexaaqua) and the counter-anion (tetrafluoroborate) constant, differences in reactivity, magnetic properties, and electronic spectra can be directly attributed to the nature of the metal ion.

Cobalt(II) Tetrafluoroborate : With a d⁷ electron configuration, Co(II) complexes are paramagnetic and often exhibit characteristic pink or blue colors. sigmaaldrich.com While useful in catalysis, Co(II) is generally more stable towards oxidation than Fe(II).

Nickel(II) Tetrafluoroborate : The d⁸ Ni(II) ion forms characteristically green hexaaqua complexes. cmu.ac.th Ni(II) complexes are often kinetically less labile than their Fe(II) and Co(II) counterparts and are central to studies of magnetism and coordination polymer synthesis. nih.govresearchgate.net

Zinc(II) Tetrafluoroborate : As a d¹⁰ metal, Zn(II) is diamagnetic and its complexes are typically colorless. rsc.orgsigmaaldrich.com Lacking ligand field stabilization energy, its coordination is dictated primarily by electrostatic forces and steric factors, making it a useful benchmark for non-redox active systems. mdpi.comnih.gov

Metal Tetrafluoroborate HexahydrateMetal IonElectron ConfigurationKey Characteristics
Iron(II)Fe(II)d⁶Paramagnetic, redox-active (Fe²⁺/Fe³⁺), subject to spin crossover.
Cobalt(II)Co(II)d⁷Paramagnetic, redox-active (Co²⁺/Co³⁺), distinct color. nih.gov
Nickel(II)Ni(II)d⁸Paramagnetic, kinetically more inert, important in magnetism studies. cmu.ac.th
Zinc(II)Zn(II)d¹⁰Diamagnetic, colorless, redox-inactive, useful as a structural reference. sigmaaldrich.comnih.gov

Compound Names Mentioned:

this compound

Copper(II) tetrafluoroborate hexahydrate

Iron(II) chloride

Iron(II) sulfate

Cobalt(II) tetrafluoroborate

Nickel(II) tetrafluoroborate

Zinc(II) tetrafluoroborate

Perchlorate

Triflate

Q & A

Q. What are the optimal synthetic routes for preparing Iron(II) tetrafluoroborate complexes with nitrogen-donor ligands?

this compound complexes are synthesized via oxidative cleavage or ligand substitution. For example, [η⁵-C₅(CH₃)₅Fe(CO)₂]₂ undergoes oxidative cleavage in acetonitrile to form [Fe{μ⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄, yielding 92% crystalline product . Key steps include inert-atmosphere handling, solvent choice (e.g., THF or acetonitrile), and stoichiometric control of BF₄⁻ counterions. Characterization via ¹H/¹³C NMR (e.g., δ ~1.8 ppm for Cp* methyl groups) and IR (ν(CO) ~2000 cm⁻¹, ν(CN) ~2250 cm⁻¹) confirms ligand coordination .

Q. How is the pseudo-octahedral "piano-stool" coordination geometry of this compound complexes validated?

Single-crystal X-ray diffraction (SC-XRD) reveals a Fe-centered pseudo-octahedral geometry. In [Fe{μ⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄, the Cp* ligand occupies three apical sites (Fe–Cp* centroid distance: 1.722 Å), while two CO and one acetonitrile ligand form the basal plane. Bond lengths (Fe–N: 1.924 Å, Fe–CO: ~1.75 Å) and angles (e.g., C–Fe–C ~94°) are refined using SHELXTL with R₁ = 0.044 and wR₂ = 0.120 . Hydrogen atoms are constrained via riding models (C–H = 0.98 Å) .

Q. What spectroscopic methods are critical for characterizing this compound complexes?

  • IR spectroscopy : Identifies ν(CO) and ν(CN) stretches to confirm ligand binding modes (e.g., terminal vs. bridging CO) .
  • NMR : ¹H NMR detects Cp* methyl protons, while ¹³C NMR resolves CO and nitrile carbons.
  • Mössbauer spectroscopy : Quantifies Fe(II) oxidation state (δ ~0.3–0.5 mm/s) and spin states .
  • XRD : Resolves absolute structure via Friedel pairs (Flack parameter: −0.02(3)) and anisotropic displacement parameters .

Advanced Research Questions

Q. How do discrepancies in Fe–N bond lengths across studies inform ligand-field strength variations?

Fe–N bond lengths vary with ligand electronic properties. For example, [Fe{μ⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄ shows Fe–N = 1.924 Å , shorter than pyridine-based analogs (1.962 Å) due to stronger σ-donation from acetonitrile . Computational DFT studies (e.g., using B3LYP/def2-TZVP) can correlate bond lengths with ligand trans effects and redox potentials .

Q. What methodological challenges arise in resolving thermal lens effects in this compound solutions?

Dual-beam thermal lens spectroscopy at 47 mW pump power reveals solute–solvent interactions. Evolution times (τ ~1–10 ms) and transient curve fitting (e.g., using exponential decay models) quantify thermal diffusivity and absorption coefficients. Discrepancies arise from solvent polarity (e.g., aqueous vs. propylene carbonate) and ion-pairing effects .

Q. How do solvent effects influence electrochemical behavior in non-aqueous this compound systems?

Conductometric studies in propylene carbonate show ion-pairing reduces conductivity by 20–30% vs. aqueous solutions. Walden plots (Λ vs. η⁻¹) and Jones–Dole coefficients quantify solute–solvent interactions, revealing stronger association with BF₄⁻ than ClO₄⁻ .

Methodological Recommendations

ParameterRecommendationReference
Crystallization Use slow diffusion of diethyl ether into acetonitrile solutions to grow air-stable single crystals
DFT Modeling Employ ORCA 5.0 with D3 dispersion corrections to simulate Fe–ligand bonding
Catalytic Testing Optimize TOF (>750 h⁻¹) using 0.1 mol% catalyst loading under 50 bar H₂

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